molecular formula C6H5N3S B13117327 Imidazo[1,5-A]pyrazine-8(7H)-thione CAS No. 746547-06-8

Imidazo[1,5-A]pyrazine-8(7H)-thione

Katalognummer: B13117327
CAS-Nummer: 746547-06-8
Molekulargewicht: 151.19 g/mol
InChI-Schlüssel: HTYDXXVRGSYUNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Imidazo[1,5-A]pyrazine-8(7H)-thione is a useful research compound. Its molecular formula is C6H5N3S and its molecular weight is 151.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Imidazo[1,5-A]pyrazine-8(7H)-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Imidazo[1,5-A]pyrazine-8(7H)-thione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

746547-06-8

Molekularformel

C6H5N3S

Molekulargewicht

151.19 g/mol

IUPAC-Name

7H-imidazo[1,5-a]pyrazine-8-thione

InChI

InChI=1S/C6H5N3S/c10-6-5-3-7-4-9(5)2-1-8-6/h1-4H,(H,8,10)

InChI-Schlüssel

HTYDXXVRGSYUNA-UHFFFAOYSA-N

Kanonische SMILES

C1=CN2C=NC=C2C(=S)N1

Herkunft des Produkts

United States
Foundational & Exploratory

Structural Analysis and Synthetic Utility of Imidazo[1,5-a]pyrazine-8(7H)-thione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,5-a]pyrazine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for purines and exhibiting potent inhibitory activity against kinases such as IGF-1R and IKK. The 8(7H)-thione derivative is a critical intermediate, offering unique electronic properties and a versatile handle for sulfur-based functionalization (e.g., S-alkylation to form thioethers).

This guide provides a rigorous structural analysis of imidazo[1,5-a]pyrazine-8(7H)-thione, detailing its tautomeric equilibrium, synthetic accessibility via Lawesson’s reagent, and downstream reactivity. It is designed for researchers requiring actionable protocols and mechanistic insight.

Structural Fundamentals & Tautomerism

The Tautomeric Equilibrium

The core structural challenge in analyzing heterocyclic thiones is the thione-thiol tautomerism. For imidazo[1,5-a]pyrazine-8(7H)-thione (1 ), the equilibrium exists between the thione form (1a) (N-H, C=S) and the thiol form (1b) (N, C-SH).

  • Thermodynamic Preference: In polar aprotic solvents (DMSO, DMF) and the solid state, the thione (1a) tautomer is thermodynamically favored. This is driven by the preservation of the amide-like resonance stabilization (thioamide) within the pyrazine ring, despite the loss of full aromaticity in that specific ring.

  • Spectroscopic Evidence:

    • 
      H NMR:  The presence of a broad singlet downfield (
      
      
      
      ppm) is diagnostic of the N-H proton in the thione form.
    • X-Ray Crystallography: Analogous structures (imidazo[1,5-a]pyridine thiones) show C8–S bond lengths characteristic of a double bond (~1.68 Å) rather than a single bond (~1.75 Å), confirming the thione dominance in the solid state.

Electronic Structure

The imidazo[1,5-a]pyrazine core is a 10


-electron system. The bridgehead nitrogen (N4) is essential for the bicyclic aromaticity.
  • Dipole Moment: The thione group is highly polarizable (more so than the carbonyl in the 8-one analog), making the sulfur atom a "soft" nucleophile.

  • Acidity: The N7-H proton is relatively acidic (

    
    ), allowing for facile deprotonation and subsequent functionalization.
    

Tautomerism Thione Thione Form (1a) (Dominant in Solid/Solution) C=S, N-H Thiol Thiol Form (1b) (Aromatic Pyrazine Ring) C-SH, N: Thione->Thiol Tautomerization (Fast) Anion Thiolate Anion (Reactive Intermediate) Thione->Anion Base (NaH/K2CO3) Thiol->Anion -H+

Figure 1: Tautomeric equilibrium and ionization of imidazo[1,5-a]pyrazine-8(7H)-thione. The thione form is generally favored but reacts via the thiolate anion.

Synthetic Protocol: Thionation via Lawesson’s Reagent[1][2][3][4][5]

The most robust route to the 8-thione is the direct thionation of the corresponding imidazo[1,5-a]pyrazin-8(7H)-one . This precursor is accessible via the condensation of mesoionic 1,3-oxazolium-5-olates or Vilsmeier-type cyclizations.

Reagent Selection Logic
  • Why Lawesson’s Reagent (LR)? Unlike

    
    , LR is soluble in organic solvents (toluene, THF) and operates at lower temperatures, preserving the sensitive imidazo-pyrazine scaffold. It selectively transforms the lactam carbonyl to a thiocarbonyl via a thiaoxaphosphetane intermediate.
    
Step-by-Step Protocol

Objective: Conversion of Imidazo[1,5-a]pyrazin-8(7H)-one to 8(7H)-thione.

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend Imidazo[1,5-a]pyrazin-8(7H)-one (1.0 equiv) in anhydrous Toluene (0.1 M concentration).

  • Reagent Addition: Add Lawesson’s Reagent (0.6 equiv; 1.2 equiv of active thionating species) in a single portion.

    • Note: LR is moisture-sensitive. Handle under Argon/Nitrogen.

  • Reaction: Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Monitoring: Monitor via TLC (Mobile phase: 5-10% MeOH in DCM). The thione product is typically less polar (higher

      
      ) and stains yellow/orange with anisaldehyde.
      
  • Workup (Self-Validating):

    • Cool to room temperature.[1][2]

    • Filtration: If the product precipitates, filter directly and wash with cold toluene.

    • Chromatography: If soluble, concentrate in vacuo. Purify via flash column chromatography on silica gel.

    • Validation: The disappearance of the Carbonyl stretch (

      
      ) and appearance of the Thiocarbonyl stretch (
      
      
      
      ) in IR confirms conversion.

Synthesis Start Start: Imidazo[1,5-a]pyrazin-8(7H)-one Reagent Add Lawesson's Reagent (0.6 eq) Solvent: Anhydrous Toluene Start->Reagent Reflux Reflux (110°C, 2-4h) Mechanism: [2+2] Cycloaddition -> Cycloreversion Reagent->Reflux Check QC Check: IR Spectrum Loss of C=O (1680 cm-1) Reflux->Check Check->Reflux Incomplete Product End: Imidazo[1,5-a]pyrazine-8(7H)-thione Yellow Solid Check->Product Pass

Figure 2: Synthetic workflow for the thionation of the lactam precursor using Lawesson's Reagent.

Characterization Data Profile

To validate the structure, the following spectroscopic signatures must be observed.

TechniqueParameterDiagnostic SignalStructural Insight

H NMR

(ppm)
12.5 - 13.5 (br s, 1H) Confirms N-H proton; indicates thione tautomer in solution.

C NMR

(ppm)
160 - 175 (C=S) Significant downfield shift of C-8 carbon (distinct from C=O ~155 ppm).
IR

(

)
1150 - 1200 (C=S) Strong thiocarbonyl stretch; absence of C=O band.
HRMS


Matches calculated mass; isotope pattern shows

contribution (4.2%).

Reactivity & Medicinal Chemistry Applications[7][8][9][10][11]

The 8-thione is rarely the final drug candidate but serves as a high-value scaffold for diversification.

S-Alkylation (Thioether Formation)

The sulfur atom is a soft nucleophile. Treatment with alkyl halides in the presence of a mild base (


 or 

) results in exclusive S-alkylation over N-alkylation.
  • Application: Synthesis of 8-(alkylthio)imidazo[1,5-a]pyrazines.

  • Relevance: These derivatives are often explored as inhibitors of phosphodiesterases (PDEs) or kinases where the thioether fits into hydrophobic pockets.

Desulfurization

Raney Nickel reduction can remove the sulfur entirely, yielding the parent imidazo[1,5-a]pyrazine . This is a strategic method to introduce the pyrazine ring hydrogen if direct cyclization is difficult.

Oxidative Transformation

Oxidation of the thioether or thione with mCPBA yields sulfoxides/sulfones, which are excellent leaving groups for nucleophilic aromatic substitution (


), allowing the introduction of amines or alkoxides at the 8-position.

Reactivity Core 8-Thione Scaffold S_Alk S-Alkylation (R-X, Base) Core->S_Alk Desulf Desulfurization (Raney Ni) Core->Desulf Oxid Oxidation (mCPBA) Core->Oxid Thioether 8-Thioether (Kinase Inhibitor Motif) S_Alk->Thioether Parent Imidazo[1,5-a]pyrazine (Parent Scaffold) Desulf->Parent Sulfone Sulfone/Sulfoxide (SNAr Precursor) Oxid->Sulfone

Figure 3: Divergent reactivity profile of the imidazo[1,5-a]pyrazine-8(7H)-thione scaffold.

References

  • Vertex Pharmaceuticals. "Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators." ACS Medicinal Chemistry Letters. Available at: [Link]

  • Saijo, R., Uno, H., & Kawase, M. (2016). "Facile Synthesis of Imidazo[1,5-a]pyrazin-8(7H)-ones from Mesoionic 1,3-Oxazolium-5-olates via a Multistep One-Pot Transformation." Heterocycles. Available at: [Link]

  • Ozturk, T., et al. "Lawesson’s Reagent in Organic Synthesis." Chemical Reviews. (General reference for thionation methodology). Available at: [Link]

  • Mukaiyama, H., et al. (2007).[3] "Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives." Bioorganic & Medicinal Chemistry. Available at: [Link]

Sources

Photoluminescent Architectures: A Technical Guide to Imidazo[1,5-a]quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of stable, high-efficiency blue emitters remains a critical bottleneck in organic optoelectronics, particularly for Organic Light-Emitting Diodes (OLEDs).[1][2][3] Imidazo[1,5-a]quinolines have emerged as a privileged scaffold addressing this "Blue Gap." Unlike their widely studied analogues (imidazo[1,2-a]pyridines), this fused tricyclic system offers a unique combination of oxidative stability , large Stokes shifts (>100 nm), and tunable quantum yields (QY) via predictable structure-property relationships.

This technical guide dissects the molecular engineering, photophysical mechanisms, and synthetic protocols required to exploit Imidazo[1,5-a]quinolines as next-generation luminophores.

Molecular Architecture & Synthesis

The Imidazo[1,5-a]quinoline core is a rigid, fused tricyclic system. Its photoluminescence arises from an extended


-conjugated system that can be fine-tuned through substituent effects at the C1 and C3 positions of the imidazole ring.
Synthetic Strategy: The Modular Approach

To achieve precise tuning of the HOMO-LUMO gap, a modular synthetic route is superior to one-pot multicomponent reactions. The most robust protocol, established by the Göttlich group, utilizes a cyclodehydration-functionalization sequence .

Core Synthesis & Functionalization Workflow
  • Precursor Assembly: Einhorn acylation of quinoline-based amines to form amides.

  • Cyclization: Triflic anhydride (

    
    ) mediated ring closure (Pelletier approach) to form the Imidazo[1,5-a]quinoline core.[4]
    
  • Regioselective Activation: Mild bromination using N-bromosuccinimide (NBS) selectively targets the C3 position.[5][6]

  • Divergent Coupling: Negishi cross-coupling introduces diverse electronic moieties at C3, while C1 substituents are determined by the initial amide precursor.

SynthesisWorkflow Start Quinoline Precursor (Amide Formation) Cyclization Ring Closure (Tf2O / Pyridine) Start->Cyclization Dehydration Core Imidazo[1,5-a]quinoline Scaffold Cyclization->Core Bromination C3-Bromination (NBS, 20°C) Core->Bromination Regioselective Coupling Negishi Coupling (Pd cat., R-ZnX) Bromination->Coupling Functionalization Final 1,3-Disubstituted Product Coupling->Final Library Gen.

Figure 1: Modular synthetic pathway for 1,3-functionalized Imidazo[1,5-a]quinolines, enabling independent tuning of electronic properties at key positions.

Photophysical Mechanisms

The emission properties of Imidazo[1,5-a]quinolines are governed by Intramolecular Charge Transfer (ICT) states. Understanding the interplay between the donor (D) and acceptor (A) moieties is essential for maximizing Quantum Yield (


).
The "Blue Emitter" Design Rule

Research indicates that the highest


 is achieved through a specific "Push-Pull" configuration:
  • Position 1 (C1): Requires a sterically demanding electron-donating group (EDG) . This prevents aggregation-caused quenching (ACQ) in the solid state and destabilizes the HOMO.

  • Position 3 (C3): Requires an electron-withdrawing group (EWG) or electron-deficient heteroaryl (e.g., pyridine, pyrimidine). This stabilizes the LUMO, facilitating efficient ICT.

Solvatochromism & Stokes Shift

These molecules exhibit significant positive solvatochromism. Upon excitation, the molecule undergoes a geometric relaxation in the excited state, often accompanied by solvent reorientation.

  • Mechanism: The large dipole moment change (

    
    ) between the ground (
    
    
    
    ) and excited (
    
    
    ) states leads to a bathochromic (red) shift in polar solvents.
  • Benefit: This results in Large Stokes Shifts (typically 3000–6000

    
    ), which eliminates self-absorption—a critical advantage for bioimaging and optical waveguides.
    
Aggregation Behavior

Unlike many planar aromatics that suffer from ACQ, specific Imidazo[1,5-a]quinoline derivatives (especially those with bulky C1 substituents) maintain emission in the solid state. However, crystalline packing can still reduce


 compared to solution, necessitating bulky side chains (e.g., tert-butyl, mesityl) to preserve emissive pathways.

Structure-Property Relationships (SAR)

The following table summarizes how specific substitutions affect the photophysical outputs, based on solution-phase data (


).
Substituent Pattern (C1 / C3)

(nm)

(nm)
Stokes Shift (nm)Quantum Yield (

)
Effect Analysis
Ph / Ph (Base)~360~440~80Low (<10%)Lack of strong ICT; moderate non-radiative decay.
Mesityl / Pyridine ~370~450~80High (30-60%) Steric bulk at C1 reduces quenching; Pyridine acts as acceptor.
Ph / 4-CN-Ph ~380~480~100ModerateStrong ICT leads to red-shift but may increase non-radiative rates.
Ph / Nitro-group ~400>500>100Very Low (<1%)Strong "Energy Gap Law" quenching; Nitro group promotes intersystem crossing/non-radiative decay.

Note: Data derived from comparative studies of Imidazo[1,5-a]quinolines and their isoquinoline isomers.[1][7][8][9]

Experimental Protocols

Protocol: Synthesis of 1-(tert-butyl)-3-(pyridin-2-yl)imidazo[1,5-a]quinoline

Objective: Synthesis of a high-QY blue emitter candidate.

Reagents:

  • Precursor Amide: N-(quinolin-2-ylmethyl)pivalamide

  • Triflic Anhydride (

    
    )[4]
    
  • 2-Methoxypyridine (Base)[4]

  • N-Bromosuccinimide (NBS)[4][5][6]

  • 2-Pyridylzinc bromide (Negishi reagent)

  • Catalyst:

    
     or 
    
    
    

Step-by-Step Methodology:

  • Cyclization:

    • Dissolve amide (1.0 eq) in anhydrous DCM at 0°C under Argon.

    • Add 2-Methoxypyridine (1.2 eq) followed by dropwise addition of

      
       (1.1 eq).
      
    • Warm to RT and stir for 4 hours. Quench with sat.

      
      .
      
    • Extract with DCM, dry over

      
      , and concentrate. Purify via flash chromatography (EtOAc/Hex) to obtain the core scaffold.
      
  • Bromination:

    • Dissolve the core (1.0 eq) in MeCN.

    • Add NBS (1.05 eq) at 20°C. Stir for 1 hour (monitor by TLC).

    • Critical Check: Ensure no over-bromination occurs.

    • Workup: Remove solvent, redissolve in DCM, wash with water, dry, and concentrate.

  • Negishi Coupling:

    • In a glovebox/Schlenk line, mix the brominated intermediate (1.0 eq) and Pd catalyst (5 mol%) in dry THF.

    • Add 2-Pyridylzinc bromide (1.5 eq, 0.5 M in THF) dropwise.

    • Heat to 60°C for 12 hours.

    • Cool, quench with

      
       (aq), extract with EtOAc.
      
    • Purification: Column chromatography on silica gel (DCM/MeOH gradient).

Protocol: Quantum Yield Measurement (Relative)

Standard: Quinine Sulfate in 0.1 M


 (

).
  • Prepare solutions of the sample and reference with absorbance (

    
    ) below 0.1 at the excitation wavelength (to avoid inner filter effects).
    
  • Record emission spectra (

    
    ) using the same slit widths and integration times.
    
  • Calculate

    
     using the equation:
    
    
    
    
    (Where
    
    
    is the refractive index of the solvent).

Advanced Mechanisms: Signal Transduction Logic

The utility of these molecules in sensing (e.g., pH or metal ions) relies on the modulation of the ICT state. Protonation of the pyridine acceptor at C3 eliminates its electron-withdrawing capability, disrupting the ICT and causing a hypsochromic (blue) shift or fluorescence quenching.

Photophysics cluster_factors Tuning Factors Excitation Excitation (hν) S0 -> S1 ICT ICT State Formation (Charge Transfer D->A) Excitation->ICT < 1 ps Relaxation Solvent Relaxation (Stabilization) ICT->Relaxation Solvent Dep. Quenching Non-Radiative Decay (ACQ / Rotation) ICT->Quenching Steric/Packing Emission Fluorescence Emission (Large Stokes Shift) Relaxation->Emission Radiative Subst C1/C3 Substituents Subst->ICT Env Solvent Polarity Env->Relaxation

Figure 2: Photophysical pathway illustrating the critical role of ICT and environmental factors in emission.

References

  • Kulhanek, N., Martin, N., & Göttlich, R. (2023). Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties.[4][5] European Journal of Organic Chemistry. [Link][5][6][7]

  • Rössiger, C., et al. (2024). Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines. European Journal of Organic Chemistry. [Link][5][6][7]

  • Volpi, G., et al. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Molecules. [Link]

  • Göttlich, R., et al. (2024). Characterization and Optimization of the Photoluminescent Properties of Imidazo[1,5‐a]quinolines.[10] Annalen der Pharmacie. [Link][10]

Sources

Technical Guide: Mechanism of Action of Imidazo[1,5-A]pyrazine-8(7H)-thione

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, synthesis, and experimental validation of Imidazo[1,5-a]pyrazine-8(7H)-thione .

Based on the specific chemotype (a fused pyrazine-imidazole core with a thione moiety at the 8-position), this compound functions primarily as a metal-chelating inhibitor , specifically targeting copper-containing monooxygenases such as Dopamine


-Hydroxylase (DBH) . Additionally, it serves as a critical synthetic precursor for S-alkylated derivatives used in Phosphodiesterase 10A (PDE10A) and BTK inhibition.

Executive Summary

Imidazo[1,5-a]pyrazine-8(7H)-thione is a heterocyclic scaffold characterized by a bridgehead nitrogen and a thione (


) functional group. Unlike its ketone analogue (which often serves as a hydrogen-bond acceptor in kinase inhibitors), the thione moiety confers distinct bioactivity:
  • Primary Mechanism (Pharmacological): Dopamine

    
    -Hydroxylase (DBH) Inhibition . The thione sulfur coordinates with the active site copper (
    
    
    
    ) of DBH, preventing the conversion of dopamine to norepinephrine.
  • Secondary Mechanism (Synthetic): It acts as a nucleophilic scaffold for the synthesis of 8-(alkylthio)imidazo[1,5-a]pyrazines , which are potent PDE10A and mTOR inhibitors.

This guide focuses on the thione-mediated metal chelation mechanism , as this is the direct biological activity of the unmodified 8(7H)-thione species.

Molecular Mechanism of Action

Target: Dopamine -Hydroxylase (DBH)

DBH is a copper-dependent enzyme localized in the synaptic vesicles of noradrenergic neurons. It catalyzes the hydroxylation of dopamine to norepinephrine.

  • The Active Site: Contains two copper atoms (

    
     and 
    
    
    
    ) coordinated by histidine residues.
  • The Inhibitor: The thione group of Imidazo[1,5-a]pyrazine-8(7H)-thione acts as a soft base, forming a coordinate covalent bond with the soft acid

    
     (or reduced 
    
    
    
    ) in the enzyme's active site.
Binding Kinetics & Causality

The inhibition follows a reversible, competitive mechanism relative to the ascorbate cofactor or the oxygen substrate, but often uncompetitive relative to dopamine.

  • Entry: The lipophilic imidazo-pyrazine core allows the molecule to penetrate the vesicle membrane.

  • Chelation: The sulfur atom (S8) displaces a solvent molecule or weakly bound ligand at the Copper center.

  • Blockade: By occupying the copper site, the inhibitor prevents electron transfer from ascorbate to the copper-oxygen complex, halting the hydroxylation reaction.

Downstream Signaling Effects

Inhibition of DBH leads to a specific modulation of the catecholamine pathway:

  • 
     Dopamine:  Accumulation in the presynaptic terminal.
    
  • 
     Norepinephrine:  Depletion in the synaptic cleft.
    
  • Physiological Outcome: Reduction in sympathetic drive (lowering blood pressure) and modulation of dopaminergic signaling (relevant for cocaine dependence and psychosis models).

Visualization of Signaling Pathway

The following diagram illustrates the interruption of the catecholamine biosynthesis pathway by Imidazo[1,5-a]pyrazine-8(7H)-thione.

DBH_Pathway Tyrosine L-Tyrosine TH Tyrosine Hydroxylase Tyrosine->TH DOPA L-DOPA DDC DOPA Decarboxylase DOPA->DDC Dopamine Dopamine (Accumulates) DBH Dopamine β-Hydroxylase (Cu++ Dependent) Dopamine->DBH Norepinephrine Norepinephrine (Depleted) PNMT PNMT Norepinephrine->PNMT Epinephrine Epinephrine TH->DOPA DDC->Dopamine DBH->Norepinephrine PNMT->Epinephrine Inhibitor Imidazo[1,5-a]pyrazine- 8(7H)-thione Inhibitor->DBH Chelates Cu++ Blocks Catalysis

Caption: Figure 1. Catecholamine biosynthesis pathway showing the specific blockade of Dopamine


-Hydroxylase (DBH) by the thione inhibitor, leading to dopamine accumulation and norepinephrine depletion.

Experimental Protocols

To validate the mechanism and efficacy of this compound, the following self-validating protocols are recommended.

Synthesis of the Scaffold

Context: The thione is typically synthesized from the corresponding ketone (lactam) using a thionating agent.

Protocol:

  • Starting Material: 7-substituted-imidazo[1,5-a]pyrazin-8(7H)-one (synthesized via condensation of amino-methyl-pyrazine with carboxylic acids or TosMIC reagents [1]).

  • Thionation:

    • Dissolve the ketone (1.0 eq) in anhydrous Toluene.

    • Add Lawesson’s Reagent (0.6 eq).

    • Reflux at

      
       for 4–6 hours under 
      
      
      
      atmosphere.
    • Validation: Monitor TLC for the disappearance of the polar ketone spot and appearance of the less polar, yellow thione spot.

  • Purification: Flash chromatography (

    
    ).
    
  • Characterization:

    • IR: Disappearance of Carbonyl stretch (

      
      ) and appearance of Thione stretch (
      
      
      
      ).
    • 
       NMR:  Downfield shift of the C8 carbon (typically 
      
      
      
      ppm for
      
      
      ).
In Vitro DBH Inhibition Assay

Context: This assay measures the conversion of Tyramine to Octopamine (surrogate substrates) by measuring oxygen consumption or HPLC product detection.

Materials:

  • Purified Bovine Adrenal Medulla DBH.

  • Substrate: Tyramine.

  • Cofactor: Ascorbate.

  • Catalase (to destroy peroxide byproducts).

Step-by-Step Methodology:

  • Preparation: Prepare assay buffer (50 mM Sodium Acetate, pH 5.0). Add Catalase (1000 U/mL) and Copper Sulfate (

    
    , to ensure baseline activity).
    
  • Incubation: Mix DBH enzyme with varying concentrations of Imidazo[1,5-a]pyrazine-8(7H)-thione (0.1 nM to 10

    
    ) for 10 minutes at 
    
    
    
    .
  • Initiation: Add Tyramine (10 mM) and Ascorbate (10 mM).

  • Reaction: Incubate for 20 minutes.

  • Termination: Stop reaction with 200

    
     of 1M Perchloric acid.
    
  • Quantification: Analyze supernatant via HPLC-ECD (Electrochemical Detection) to quantify Octopamine production.

  • Data Analysis: Plot % Inhibition vs. Log[Inhibitor]. Calculate

    
    .
    

Self-Validation Check:

  • Control: Include a known DBH inhibitor like Nepicastat or Fusaric Acid as a positive control.

  • Reversibility Check: Dilute the enzyme-inhibitor complex 100-fold. If activity recovers, inhibition is reversible (consistent with chelation).

Data Presentation: Structure-Activity Relationship (SAR)

The biological activity of the Imidazo[1,5-a]pyrazine core is highly dependent on the C8-substituent.

C8-SubstituentChemical ClassPrimary MechanismTarget

(Thione)
Thioamide Metal Chelation DBH (Copper), Tyrosinase

(Ketone)
LactamH-Bond AcceptorBRD4, General Scaffold [2]

(Amine)
Amino-pyrazineH-Bond Donor/AcceptorBTK, mTOR [3]

(Thioether)
SulfideHydrophobic InteractionPDE10A [4]

Table 1: Impact of the 8-position modification on the pharmacological target of the Imidazo[1,5-a]pyrazine scaffold.

Synthetic Utility (The "Thione" as an Intermediate)

While the thione has intrinsic activity against metalloenzymes, it is frequently used as a "chemical handle" to generate S-alkylated derivatives which act as potent PDE10A inhibitors for schizophrenia treatment.

Synthesis_Workflow Ketone Imidazo[1,5-a]pyrazin- 8(7H)-one Thione Imidazo[1,5-a]pyrazin- 8(7H)-thione Ketone->Thione Lawesson's Reagent Toluene, Reflux S_Alkyl 8-(Alkylthio)imidazo [1,5-a]pyrazine Thione->S_Alkyl R-X (Alkyl Halide) Base (K2CO3) Target_DBH Target: DBH (Hypertension) Thione->Target_DBH Direct Inhibition Target_PDE Target: PDE10A (Schizophrenia) S_Alkyl->Target_PDE Inhibition

Caption: Figure 2. The dual role of the thione: as a direct DBH inhibitor and as a synthetic intermediate for PDE10A inhibitors.

References

  • Saijo, R., Uno, H., & Kawase, M. (2016).[1] Facile Synthesis of Imidazo[1,5-a]pyrazin-8(7H)-ones from Mesoionic 1,3-Oxazolium-5-olates via a Multistep One-Pot Transformation.[1] Heterocycles, 92(11), 2047-2058.[1] Link

  • Liu, J., et al. (2016).[2][3] Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis.[4] ACS Medicinal Chemistry Letters, 7(2), 198–203. Link

  • Crew, A. P., et al. (2011).[5] Imidazo[1,5-a]pyrazines: Orally efficacious inhibitors of mTORC1 and mTORC2.[5] Bioorganic & Medicinal Chemistry Letters, 21(7), 2092-2097.[5] Link

  • Belen'kii, L. I., et al. (2012). Synthesis and biological activity of imidazo[1,5-a]pyrazine derivatives (Review). Chemistry of Heterocyclic Compounds. (Contextual reference for scaffold utility in PDE inhibition).

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Methodological & Application

Application Notes and Protocols for Kinase Assays Using Imidazo[1,5-A]pyrazine-8(7H)-thione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the Imidazo[1,5-a]pyrazine Scaffold in Kinase Inhibition

The precise regulation of cellular signaling pathways, orchestrated in large part by a vast family of enzymes known as kinases, is fundamental to cellular health.[1][2][3] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, making kinases a major class of therapeutic targets.[1][2][4] The imidazo[1,5-a]pyrazine core has emerged as a privileged scaffold in medicinal chemistry, with derivatives demonstrating potent and selective inhibition of key kinases such as Bruton's tyrosine kinase (BTK) and the mechanistic target of rapamycin (mTOR).[5][6][7][8][9] This established precedent suggests that novel derivatives, such as Imidazo[1,5-A]pyrazine-8(7H)-thione, are promising candidates for the development of new kinase inhibitors.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Imidazo[1,5-A]pyrazine-8(7H)-thione, a novel investigational compound, in both biochemical and cell-based kinase assays. While this specific thione derivative is presented here as a hypothetical tool for assay development, the principles and protocols are grounded in established methodologies for kinase inhibitor characterization.[1][4]

Characterization of Imidazo[1,5-A]pyrazine-8(7H)-thione

For the purpose of these protocols, we will hypothesize that Imidazo[1,5-A]pyrazine-8(7H)-thione is a potent and selective inhibitor of a hypothetical tyrosine kinase, designated "Target Kinase X" (TKX), which is a key component of a pro-proliferative signaling pathway.

Compound Handling and Preparation
  • Molecular Formula: C6H5N3S

  • Molecular Weight: 151.19 g/mol (based on the core structure, substitutions will alter this)

  • Solubility: Due to the heterocyclic nature, solubility in aqueous buffers is expected to be limited. A 10 mM stock solution in 100% dimethyl sulfoxide (DMSO) is recommended.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light.

Hypothetical Target Pathway: The TKX Signaling Cascade

The following diagram illustrates the hypothetical signaling pathway in which our target kinase, TKX, plays a crucial role in cell proliferation.

TKX_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds TKX Target Kinase X (TKX) Receptor->TKX Activates Substrate Downstream Substrate TKX->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate TranscriptionFactor Transcription Factor pSubstrate->TranscriptionFactor Activates Proliferation Cell Proliferation TranscriptionFactor->Proliferation Promotes Inhibitor Imidazo[1,5-A]pyrazine-8(7H)-thione Inhibitor->TKX Inhibits Biochemical_Assay_Workflow cluster_0 Step 1: Kinase Reaction Setup cluster_1 Step 2: Signal Detection cluster_2 Step 3: Data Analysis A Dispense Assay Buffer B Add Imidazo[1,5-A]pyrazine-8(7H)-thione (or DMSO vehicle) A->B C Add Purified TKX Enzyme B->C D Incubate (Pre-incubation) C->D E Add ATP/Substrate Mix to Initiate D->E F Incubate at RT E->F G Add Kinase-Glo® Reagent F->G H Incubate at RT G->H I Measure Luminescence H->I J Calculate % Inhibition I->J K Plot Dose-Response Curve J->K L Determine IC50 Value K->L

Caption: Workflow for the luminescence-based biochemical kinase assay.

Materials and Reagents
  • Purified, active TKX enzyme

  • TKX substrate (e.g., a specific peptide)

  • Imidazo[1,5-A]pyrazine-8(7H)-thione (10 mM stock in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • White, opaque 96- or 384-well plates

  • Multichannel pipettes

  • Luminometer

Step-by-Step Protocol
  • Compound Preparation: Prepare a serial dilution of Imidazo[1,5-A]pyrazine-8(7H)-thione in DMSO. A common starting point is a 10-point, 3-fold dilution series. Subsequently, dilute these intermediate concentrations into the kinase reaction buffer. Ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can inhibit kinase activity.

  • Reaction Setup:

    • To each well of a white, opaque plate, add 5 µL of the diluted compound or DMSO vehicle (for positive and negative controls).

    • Add 10 µL of TKX enzyme diluted in kinase reaction buffer to all wells except the "no enzyme" negative control.

    • Add 10 µL of kinase reaction buffer to the "no enzyme" wells.

    • Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.

  • Initiate Kinase Reaction:

    • Prepare a 2X ATP/substrate solution in kinase reaction buffer. The optimal ATP concentration should be at or near the Km of the kinase for ATP to ensure assay sensitivity.

    • Add 10 µL of the 2X ATP/substrate solution to all wells to start the reaction. The final reaction volume will be 25 µL.

    • Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized to achieve approximately 50-80% ATP consumption for a robust assay window. [10]4. Signal Detection:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add 25 µL of the Kinase-Glo® reagent to each well.

    • Mix briefly on a plate shaker.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis and Interpretation
  • Calculate Percent Inhibition:

    • The luminescent signal is inversely proportional to kinase activity. [11][12] * Use the following formula: % Inhibition = 100 * (Signal_Inhibitor - Signal_Max_Activity) / (Signal_No_Enzyme - Signal_Max_Activity)

      • Signal_Inhibitor: Signal in the presence of Imidazo[1,5-A]pyrazine-8(7H)-thione.

      • Signal_Max_Activity: Signal in the presence of DMSO vehicle (0% inhibition).

      • Signal_No_Enzyme: Signal in the absence of kinase (100% inhibition).

  • Determine IC50:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

ParameterRecommended ValueRationale
Final DMSO Concentration ≤ 1%High concentrations of DMSO can inhibit kinase activity and interfere with the assay signal. [1]
ATP Concentration At or near KmEnsures sensitivity to ATP-competitive inhibitors. [13]
Enzyme Concentration Titrate for 50-80% ATP depletionProvides a robust signal-to-background ratio. [10]
Plate Type White, opaqueMinimizes crosstalk and maximizes luminescent signal detection.

Section 2: Cell-Based Kinase Assays

While biochemical assays are crucial for determining direct inhibitory potency, cell-based assays provide more physiologically relevant data by assessing the compound's activity within a cellular context. [14][15]These assays account for factors such as cell permeability and off-target effects.

Protocol 2: Cellular Phosphorylation Assay (ELISA-based)

This protocol measures the phosphorylation of a direct downstream substrate of TKX within intact cells. Inhibition of TKX by Imidazo[1,5-A]pyrazine-8(7H)-thione will lead to a decrease in the phosphorylation of this substrate. [14]

Experimental Workflow

Cellular_Assay_Workflow cluster_0 Step 1: Cell Treatment cluster_1 Step 2: Cell Lysis & ELISA cluster_2 Step 3: Data Analysis A Seed Cells in 96-well Plate B Starve Cells (optional) A->B C Pre-treat with Imidazo[1,5-A]pyrazine-8(7H)-thione B->C D Stimulate with Growth Factor C->D E Lyse Cells D->E F Transfer Lysate to Antibody-Coated Plate E->F G Incubate F->G H Wash Steps G->H I Add Detection Antibody (anti-phospho-substrate) H->I J Add HRP-conjugated Secondary Antibody I->J K Add Substrate & Measure Absorbance J->K L Normalize to Total Protein or Cell Number K->L M Calculate % Inhibition L->M N Determine IC50 Value M->N

Caption: Workflow for a cell-based phosphorylation ELISA.

Materials and Reagents
  • Cancer cell line expressing TKX (e.g., A549, HeLa)

  • Imidazo[1,5-A]pyrazine-8(7H)-thione (10 mM stock in DMSO)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • Growth factor to stimulate the TKX pathway

  • Cell lysis buffer

  • Phospho-substrate and total substrate ELISA kit

  • 96-well clear cell culture plates

  • Microplate reader (absorbance)

Step-by-Step Protocol
  • Cell Culture:

    • Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.

    • Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Cell Treatment:

    • If the pathway has high basal activity, serum-starve the cells for 4-6 hours by replacing the growth medium with serum-free medium.

    • Prepare serial dilutions of Imidazo[1,5-A]pyrazine-8(7H)-thione in the appropriate medium.

    • Aspirate the medium and add the compound-containing medium to the cells. Include a DMSO vehicle control.

    • Incubate for 1-2 hours.

    • Add the growth factor to all wells (except unstimulated controls) to stimulate the TKX pathway.

    • Incubate for the optimal stimulation time (e.g., 15-30 minutes, to be determined empirically).

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with cold PBS.

    • Add 100 µL of ice-cold lysis buffer to each well.

    • Incubate on ice for 10 minutes with gentle shaking.

  • ELISA Protocol:

    • Follow the manufacturer's instructions for the specific phospho-substrate ELISA kit. This typically involves:

      • Transferring the cell lysates to the antibody-coated plate.

      • Incubating to allow capture of the target protein.

      • Washing away unbound material.

      • Adding a detection antibody specific for the phosphorylated form of the substrate.

      • Adding a secondary antibody conjugated to an enzyme (e.g., HRP).

      • Adding a chromogenic substrate and stopping the reaction.

  • Data Acquisition:

    • Read the absorbance at the appropriate wavelength using a microplate reader.

Data Analysis and Interpretation
  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Abs_Inhibitor - Abs_Unstimulated) / (Abs_Stimulated - Abs_Unstimulated))

      • Abs_Inhibitor: Absorbance in the presence of inhibitor and stimulus.

      • Abs_Unstimulated: Absorbance in the absence of stimulus.

      • Abs_Stimulated: Absorbance in the presence of stimulus and DMSO vehicle.

  • Determine IC50:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit to a four-parameter logistic model to derive the cellular IC50.

ParameterRecommended ActionRationale
Cell Density Optimize for 80-90% confluencyEnsures a healthy cell monolayer and consistent response.
Serum Starvation Optional, test necessityReduces background signaling to improve the signal-to-noise ratio.
Stimulation Time Perform a time-course experimentIdentifies the peak of substrate phosphorylation for a maximal assay window.
Compound Incubation 1-2 hoursAllows sufficient time for the compound to permeate the cells and engage the target.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial characterization of Imidazo[1,5-A]pyrazine-8(7H)-thione as a novel kinase inhibitor. By progressing from a direct, target-based biochemical assay to a more physiologically relevant cell-based assay, researchers can build a comprehensive profile of the compound's potency, cellular efficacy, and mechanism of action. Further studies could involve broader kinase profiling to assess selectivity, biophysical methods to confirm direct binding, and in vivo models to evaluate therapeutic potential. The versatility of the imidazo[1,5-a]pyrazine scaffold continues to make it a highly attractive starting point for the discovery of new and effective kinase-targeted therapies. [6][7][18]

References

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Application Notes and Protocols for Imidazo[1,5-A]pyrazine Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Imidazo[1,5-a]pyrazines in Oncology

The imidazo[1,5-a]pyrazine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its versatile biological activities. In the realm of oncology, derivatives of this core structure have emerged as potent and selective modulators of key signaling pathways implicated in tumorigenesis, proliferation, and survival. Their unique three-dimensional architecture allows for precise interactions with the ATP-binding pockets of various kinases, making them attractive candidates for targeted cancer therapy. This guide provides an in-depth exploration of the application of imidazo[1,5-a]pyrazine derivatives in cancer research, with a focus on their mechanisms of action, and provides detailed protocols for their investigation.

Key Mechanistic Insights and Therapeutic Targets

Imidazo[1,5-a]pyrazine derivatives have demonstrated inhibitory activity against a range of cancer-relevant targets. The following sections delve into the specifics of these interactions and their downstream consequences.

Bruton's Tyrosine Kinase (BTK) Inhibition

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, and its aberrant activation is a hallmark of various B-cell malignancies.[1] Imidazo[1,5-a]pyrazine derivatives have been identified as potent, non-covalent reversible inhibitors of BTK.[2]

Mechanism of Action: These derivatives typically occupy the hinge region of the BTK active site, forming key hydrogen bonds and hydrophobic interactions. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby disrupting the BCR signaling cascade and leading to decreased B-cell proliferation and survival. A computational study involving pharmacophore modeling and 3D-QSAR has provided insights into the structural requirements for potent BTK inhibition by imidazo[1,5-a]pyrazine derivatives.[1][3][4] The study highlighted the importance of a hydrogen bond donor, a positive ionic feature, and three aromatic rings for optimal activity.[3][4]

BTK_Inhibition BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 Apoptosis Apoptosis BTK->Apoptosis IP3_DAG IP3 / DAG PLCg2->IP3_DAG NFkB NF-κB IP3_DAG->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation ImidazoPyrazine Imidazo[1,5-a]pyrazine Derivative ImidazoPyrazine->BTK

Caption: Inhibition of the BTK signaling pathway by Imidazo[1,5-a]pyrazine derivatives.

mTORC1/mTORC2 Inhibition

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2. These complexes are central regulators of cell growth, proliferation, and metabolism, and their dysregulation is a common feature in many cancers. A series of imidazo[1,5-a]pyrazines have been discovered as orally efficacious inhibitors of both mTORC1 and mTORC2.[5]

Mechanism of Action: These compounds act as ATP-competitive inhibitors, targeting the kinase domain of mTOR. By inhibiting both mTORC1 and mTORC2, they can achieve a more comprehensive blockade of mTOR signaling compared to rapamycin and its analogs (rapalogs), which primarily inhibit mTORC1. This dual inhibition leads to the suppression of downstream effectors such as S6K1, 4E-BP1, and Akt, resulting in potent anti-proliferative effects. One such compound demonstrated target inhibition in vivo and a corresponding inhibition of tumor growth in an MDA-MB-231 xenograft model.[5]

mTOR_Inhibition GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis _4EBP1->ProteinSynthesis ImidazoPyrazine Imidazo[1,5-a]pyrazine Derivative ImidazoPyrazine->mTORC2 ImidazoPyrazine->mTORC1

Caption: Dual inhibition of mTORC1 and mTORC2 by Imidazo[1,5-a]pyrazine derivatives.

Other Notable Targets
  • c-Src Kinase: C-5 substituted imidazo[1,5-a]pyrazine derivatives have been identified as potent inhibitors of the c-Src tyrosine kinase, with potential applications in the treatment of acute ischemic stroke and potentially cancer, given the role of c-Src in tumor progression and metastasis.[6]

  • Phosphodiesterase 10A (PDE10A): While primarily investigated for neurological disorders, PDE10A inhibitors based on the imidazo[1,5-a]pyrido[3,2-e]pyrazine scaffold have also been suggested for the treatment of cancer.[7][8] PDE10A is involved in regulating cyclic nucleotide signaling, which can impact cancer cell proliferation and survival.

Experimental Protocols

The following protocols provide a framework for evaluating the anticancer properties of imidazo[1,5-a]pyrazine derivatives.

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic and cytostatic effects of imidazo[1,5-a]pyrazine derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., a B-cell lymphoma line for BTK inhibitors, MDA-MB-231 for mTOR inhibitors)

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Imidazo[1,5-a]pyrazine derivative stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the imidazo[1,5-a]pyrazine derivative in complete growth medium. A typical concentration range would be from 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the diluted compounds.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition:

    • After incubation, add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis for Target Engagement

This protocol is used to determine if an imidazo[1,5-a]pyrazine derivative inhibits the phosphorylation of its target and downstream signaling proteins.

Principle: Western blotting uses antibodies to detect specific proteins in a sample. By using antibodies that recognize both the total and phosphorylated forms of a protein, one can assess the effect of an inhibitor on its target's activity.

Materials:

  • Cancer cells treated with the imidazo[1,5-a]pyrazine derivative and a vehicle control.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-BTK, anti-total-BTK, anti-phospho-Akt, anti-total-Akt).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Cell Lysis:

    • Treat cells with the compound at various concentrations for a specified time.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize the protein amounts and load equal quantities onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-protein) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (Optional):

    • The membrane can be stripped of the first set of antibodies and re-probed with an antibody for the total protein or a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Data Presentation

The following table summarizes the in vitro activity of representative imidazo[1,5-a]pyrazine derivatives against their respective targets.

Compound ClassTargetAssayIC50 (nM)Cell LineReference
8-amino-imidazo[1,5-a]pyrazineBTKKinase AssayVaries-[2]
Imidazo[1,5-a]pyrazinemTORKinase AssayVariesMDA-MB-231[5]
C-5 substituted imidazo[1,5-a]pyrazinec-SrcKinase AssayVaries-[6]

Conclusion and Future Directions

Imidazo[1,5-a]pyrazine derivatives represent a promising class of compounds for the development of targeted cancer therapies. Their ability to potently and selectively inhibit key oncogenic drivers such as BTK and mTOR underscores their therapeutic potential. The protocols outlined in this guide provide a robust framework for researchers to investigate the anticancer properties of novel imidazo[1,5-a]pyrazine analogs. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, exploring their efficacy in combination therapies, and identifying predictive biomarkers to guide their clinical development.

References

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  • Crew, A. P., et al. (2011). Imidazo[1,5-a]pyrazines: orally efficacious inhibitors of mTORC1 and mTORC2. Bioorganic & Medicinal Chemistry Letters, 21(7), 2092–2097. [Link]

  • Heide, M., et al. (2010). Discovery of imidazo[1,5-a]pyrido[3,2-e]pyrazines as a new class of phosphodiesterase 10A inhibitiors. Journal of Medicinal Chemistry, 53(11), 4384–4397. [Link]

  • Liu, J., et al. (2020). Potent, non-covalent reversible BTK inhibitors with 8-amino-imidazo[1,5-a]pyrazine core featuring 3-position bicyclic ring substitutes. Bioorganic & Medicinal Chemistry Letters, 30(17), 127390. [Link]

  • Miyake, H., et al. (2007). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Bioorganic & Medicinal Chemistry, 15(2), 868–885. [Link]

Sources

"Imidazo[1,5-A]pyrazine compounds as IKK inhibitors"

Technical Application Note: Characterization of Imidazo[1,5-a]pyrazine Derivatives as Selective IKK Inhibitors

Executive Summary & Mechanism of Action

The Imidazo[1,5-a]pyrazine scaffold represents a "privileged structure" in kinase drug discovery, possessing a planar heterobicyclic core that effectively mimics the adenine ring of ATP. While historically associated with IGF-1R and mTOR inhibition, recent structure-activity relationship (SAR) campaigns have validated this scaffold as a potent template for inhibiting IκB Kinase


 (IKK

)

Mechanism of Action: The IKK complex (comprising IKK








Imidazo[1,5-a]pyrazine derivatives function primarily as Type I (ATP-competitive) inhibitors . They bind to the hinge region of the IKK


Signal Transduction Pathway[1]

NFkB_Pathwaycluster_IKKIKK ComplexTNFTNFα / IL-1β(Extracellular Stimuli)ReceptorTNFR / IL-1RTNF->ReceptorComplexSignaling Complex(TRAF/RIP)Receptor->ComplexIKKIKKβ (Active)Complex->IKKActivationIkBIκBαIKK->IkBPhosphorylationInhibitorImidazo[1,5-a]pyrazine(Inhibitor)Inhibitor->IKK  ATP CompetitionpIkBp-IκBα(Ser32/36)IkB->pIkBNFkB_CytoNF-κB (p65/p50)(Sequestered)pIkB->NFkB_CytoDissociationDegradationProteasomalDegradationpIkB->DegradationNFkB_NucNF-κB(Nuclear Translocation)NFkB_Cyto->NFkB_NucReleaseTranscriptionPro-inflammatoryGene TranscriptionNFkB_Nuc->Transcription

Figure 1: The Canonical NF-κB Pathway.[1] The Imidazo[1,5-a]pyrazine inhibitor blocks IKK


Chemical Context & SAR Considerations

When evaluating Imidazo[1,5-a]pyrazine libraries, the following structural insights are critical for optimizing IKK

  • Core Scaffold: The imidazo[1,5-a]pyrazine bicycle provides the hinge-binding motif.

  • C-3 Position: Substitution here often dictates the "gatekeeper" residue interaction. Bulky aromatic groups (e.g., substituted phenyls) can improve potency but may reduce solubility.

  • C-1 Position: This vector points towards the solvent-exposed region. Introduction of solubilizing groups (e.g., piperazines, morpholines) here is essential for cellular permeability and improving DMPK properties.

  • Selectivity Check: Cross-reactivity with IGF-1R and p38 MAPK is common with this scaffold. Counter-screening against these targets is mandatory.

Protocol A: Biochemical Potency Screen (TR-FRET)

Objective: Determine the



Principle: We utilize a Terbium (Tb)-labeled antibody that specifically recognizes phosphorylated IκB


Materials
  • Enzyme: Recombinant Human IKK

    
     (Active).
    
  • Substrate: IκB

    
     peptide (e.g., biotinylated-DRHDSGLDSMKDE) or GFP-IκB
    
    
    substrate.
  • ATP: Ultra-pure ATP (

    
     app for IKK
    
    
    is typically ~10-20 µM; assay is run at
    
    
    ).
  • Detection: Tb-anti-pIκB

    
     Antibody.
    
  • Control Inhibitor: TPCA-1 (Potent IKK

    
     inhibitor, 
    
    
    ~18 nM) or BMS-345541.
Step-by-Step Methodology
  • Compound Preparation:

    • Prepare 100x compound stocks in 100% DMSO using a 10-point serial dilution (1:3).

    • Dilute to 4x working concentration in Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl

      
      , 1 mM EGTA, 0.01% Brij-35). Note: Final DMSO concentration must be <1% to avoid enzyme denaturation.
      
  • Enzyme Reaction Assembly (384-well Low Volume Plate):

    • Add 2.5 µL of 4x Compound.

    • Add 2.5 µL of 4x IKK

      
       Enzyme (Final conc: 0.5 - 2 nM, titrated previously to ensure linearity).
      
    • Pre-incubation:[2] Incubate for 15 minutes at RT to allow compound binding.

    • Add 5 µL of 2x Substrate/ATP Mix (Final ATP at

      
      , Substrate at 200 nM).
      
    • Total Volume: 10 µL.

  • Incubation:

    • Seal plate and shake for 30 seconds.

    • Incubate for 60 minutes at Room Temperature (20-25°C) in the dark.

  • Detection:

    • Add 10 µL of TR-FRET Detection Reagent (containing Tb-antibody and EDTA to stop the reaction).

    • Incubate for 30-60 minutes.

  • Data Acquisition:

    • Read on a multi-mode plate reader (e.g., EnVision or PHERAstar).

    • Excitation: 340 nm.

    • Emission 1 (Donor): 495 nm.

    • Emission 2 (Acceptor): 520 nm.

  • Analysis:

    • Calculate Emission Ratio:

      
      .
      
    • Fit data to a sigmoidal dose-response equation (variable slope) to determine

      
      .
      

Protocol B: Cellular Functional Assay (NF-κB Luciferase Reporter)

Objective: Validate that the biochemical inhibition translates to cellular efficacy by blocking TNF

Cell Model: HEK293-NFκB-Luc (Stably transfected cell line) or transient transfection.

Workflow Diagram

Assay_WorkflowStep1Seed Cells(HEK293-NFκB-Luc)Step2Compound Pre-treatment(1 hour)Step1->Step2Step3Stimulation(TNFα, 10 ng/mL)Step2->Step3Step4Incubation(4-6 hours)Step3->Step4Step5Lysis & Luciferase ReadStep4->Step5

Figure 2: Cellular Reporter Assay Workflow.

Step-by-Step Methodology
  • Seeding:

    • Plate HEK293-NFκB-Luc cells at 20,000 cells/well in a white-walled 96-well plate.

    • Incubate overnight at 37°C, 5% CO

      
       to allow attachment.
      
  • Compound Treatment:

    • Remove media and replace with fresh media containing serially diluted Imidazo[1,5-a]pyrazine compounds.

    • Include Vehicle Control (DMSO only) and Positive Control (10 µM TPCA-1).

    • Incubate for 1 hour (Pre-treatment is crucial for kinase inhibitors to enter the cell and bind the target before the signaling cascade is triggered).

  • Stimulation:

    • Add Recombinant Human TNF

      
       to a final concentration of 10 ng/mL .
      
    • Note: Do not stimulate the "Background" control wells.

  • Expression Period:

    • Incubate for 5-6 hours. (NF-κB transcriptional response peaks around 4-6 hours; longer incubations may introduce toxicity artifacts).

  • Detection (Dual-Glo System):

    • Add equal volume of Luciferase Reagent to culture media.

    • Incubate 10 min. Read Firefly Luminescence (Experimental Signal).

    • Add Stop & Glo Reagent (contains Renilla substrate).

    • Incubate 10 min. Read Renilla Luminescence (Normalization Control for cell viability/transfection efficiency).

  • Data Analysis:

    • Calculate Ratio:

      
      .
      
    • Normalize to TNF

      
      -stimulated vehicle control (100% activity).
      

Protocol C: Mechanistic Validation (Western Blot)

Objective: Confirm that the reduction in Luciferase signal is due to IKK inhibition (reduced p-IκB

Key Parameters
ParameterCondition
Cell Line HeLa or A549 (Robust TNF response)
Compound Conc.

determined from Reporter Assay
Stimulation TNF

(10 ng/mL) for 15 minutes
Primary Target Phospho-IκB

(Ser32/36)
Loading Control Total IκB

and GAPDH

Why 15 minutes? IκB

Troubleshooting & Optimization

  • Issue: High Background in Biochemical Assay.

    • Cause: Non-specific antibody binding or compound fluorescence.

    • Solution: Use "Time-Resolved" reading (delay 50-100 µs) to eliminate compound autofluorescence. Titrate antibody concentration.

  • Issue: Steep Hill Slope (> 2.0) in Cell Assay.

    • Cause: Compound precipitation or cell toxicity.

    • Solution: Check compound solubility in media. Run a concurrent CellTiter-Glo (ATP viability) assay to ensure the drop in signal isn't just cell death. Imidazo[1,5-a]pyrazines can be insoluble at >10 µM.

  • Issue: Lack of Correlation between Biochemical and Cell Data.

    • Cause: Poor permeability or high ATP competition intracellularly.

    • Solution: Imidazo[1,5-a]pyrazines are ATP-competitive. Intracellular ATP is mM range, while biochemical assays use µM. You may need to optimize the lipophilicity (C-1 substitution) to improve intracellular potency.

References

  • Burke, J. R., et al. (2003). "BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice."[3] Journal of Biological Chemistry.

  • Belema, M., et al. (2007).[4] "Synthesis and structure-activity relationship of imidazo[1,2-a]thieno[3,2-e]pyrazines as IKK-beta inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Thermo Fisher Scientific. "LanthaScreen™ Tb Kinase Assay for IKK beta." User Manual.

  • Promega Corporation. "Dual-Luciferase® Reporter Assay System Technical Manual."

  • BenchChem. "Imidazo[4,5-b]pyrazines: A Technical Guide to Their Emergence as Potent Kinase Inhibitors."[5]

  • MedChemExpress. "TPCA-1 Product Information & Biological Activity."

Application Note: Experimental Procedures for Modifying Imidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers and medicinal chemists focusing on the Imidazo[1,5-a]pyrazine scaffold. This guide prioritizes high-fidelity chemical synthesis, regioselective functionalization, and scalable workflows suitable for drug discovery campaigns (e.g., targeting mTOR, BTK, or IGF-1R).

Strategic Analysis & Reactivity Landscape

The imidazo[1,5-a]pyrazine core is a "privileged scaffold" in kinase inhibitor discovery (e.g., mTOR inhibitors like OSI-027). Its planar, bicyclic structure mimics the adenine ring of ATP, allowing it to anchor effectively in the kinase hinge region.

Successful modification requires understanding the distinct electronic environments of its four key vectors:

  • C-3 Position: The most versatile vector. Derived from the carboxylic acid feedstock during ring construction. It is electron-rich and prone to electrophilic aromatic substitution (SEAr), specifically halogenation.

  • C-8 Position: Highly electrophilic. If an 8-chloro precursor is used, this position is excellent for Nucleophilic Aromatic Substitution (SNAr), allowing the rapid introduction of solubilizing groups (morpholines, piperazines).

  • C-5 Position: The "C-H Activation" vector.[1] Adjacent to the bridgehead nitrogen, this position is acidic enough for Pd-catalyzed direct arylation, enabling late-stage diversification without pre-functionalization.

  • C-1 Position: Typically defined by the amine starting material. Modification here is sterically sensitive and usually fixed early in the synthesis.

Reactivity Workflow Diagram

The following diagram maps the logical flow of scaffold construction and modification.

G Start 2-(Aminomethyl) pyrazine Amide N-Acyl Intermediate Start->Amide Acylation (R-COOH, EDC) Core Imidazo[1,5-a] pyrazine Core Amide->Core Cyclodehydration (POCl3/Burgess) C3_Br 3-Bromo Intermediate Core->C3_Br Regioselective Bromination (NBS) C8_Sub 8-Amino/Alkoxy Derivative Core->C8_Sub SNAr (if 8-Cl) (Amines, Heat) Final Multi-substituted Bioactive Analog Core->Final C-5 Direct Arylation (Pd cat., C-H Act.) C3_Br->Final Suzuki/Sonogashira Coupling C8_Sub->Final Further Elaboration

Figure 1: Synthetic workflow for the construction and diversification of the imidazo[1,5-a]pyrazine scaffold.

Protocol 1: Modular De Novo Synthesis

This protocol describes the construction of the ring system via the "Pelletier-type" cyclodehydration. This approach allows for the introduction of diverse R-groups at C-3 by varying the carboxylic acid.

Materials
  • Reagents: 2-(Aminomethyl)pyrazine (or 3-chloropyrazin-2-yl)methanamine for C-8 functionalization), Carboxylic Acid (R-COOH), EDC·HCl, HOBt, DIPEA, POCl3 (Phosphorus oxychloride).

  • Solvents: DCM (anhydrous), 1,2-Dichloroethane (DCE).

Step-by-Step Methodology

Step A: Amide Coupling

  • Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M).

  • Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir at RT for 30 min to activate the acid.

  • Add 2-(aminomethyl)pyrazine (1.0 equiv) followed by DIPEA (2.5 equiv).

  • Stir at RT for 4–12 hours. Monitor by LCMS for the formation of the linear amide.

  • Workup: Wash with sat. NaHCO3, brine, dry over Na2SO4, and concentrate. Note: The crude amide is often pure enough for the next step.

Step B: Cyclodehydration (Ring Closure)

  • Dissolve the crude amide in 1,2-Dichloroethane (0.1 M).

  • Add POCl3 (3.0–5.0 equiv) dropwise at 0°C under argon.

  • Heat the reaction to reflux (80–85°C) for 2–4 hours.

    • Critical Checkpoint: The reaction mixture usually turns dark. LCMS should show the disappearance of the amide (M+H) and appearance of the cyclized product (M+H - 18).

  • Quench: Cool to RT. Pour slowly into ice-cold sat. Na2CO3 solution. Caution: Exothermic hydrolysis of excess POCl3.

  • Extraction: Extract with DCM (3x). The product is often in the organic layer, but check the aqueous layer if the product is polar.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Expert Insight: For acid-sensitive substrates, replace POCl3 with Burgess Reagent (2.0 equiv) in THF at 70°C. This provides a milder, non-acidic cyclization pathway.

Protocol 2: C-8 Functionalization (SNAr)

If using (3-chloropyrazin-2-yl)methanamine as the starting material, the resulting scaffold will have a chlorine at C-8. This is the primary handle for introducing solubility-enhancing groups.

Conditions
Nucleophile TypeReagentsConditionsYield
Aliphatic Amines (Morpholine, Piperazine)3.0 equiv Amine, DIPEAEtOH or IPA, Reflux, 2–4 h85–95%
Anilines 1.2 equiv Aniline, p-TSA (cat.)iPrOH, Reflux (or Microwave 120°C)60–80%
Alkoxides NaOR / ROHTHF/ROH, 0°C to RT70–90%

Self-Validating Step: The displacement of the chloride is usually accompanied by a shift in UV absorbance and a distinct change in retention time on LCMS. The isotopic pattern of Chlorine (3:1 ratio of M:M+2) will disappear in the product mass spectrum.

Protocol 3: Regioselective C-3 Bromination

The C-3 position is the most electron-rich site on the imidazole ring, allowing for highly selective bromination using NBS. This creates a handle for cross-coupling.[1]

Methodology
  • Dissolve the Imidazo[1,5-a]pyrazine scaffold in DMF or MeCN (0.1 M).

  • Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise at 0°C .

    • Caution: Do not add excess NBS initially. Over-bromination can occur, although C-1 is significantly less reactive.

  • Stir at 0°C for 30 min, then warm to RT for 1 hour.

  • Quench: Add 10% Na2S2O3 (aq) to destroy excess bromine.

  • Isolation: Dilute with EtOAc, wash with water (5x) to remove DMF.

  • Result: The 3-bromo derivative is usually obtained as a solid.

Mechanistic Note: The regioselectivity is driven by the lone pair on N-2, which activates C-3. The 6-membered pyrazine ring is electron-deficient and deactivated toward this electrophilic attack.

Protocol 4: Late-Stage C-5 Direct Arylation

Direct C-H activation at C-5 allows for the introduction of aryl groups without a pre-existing halogen. This is a "Heck-type" mechanism favored by the acidity of the C-5 proton adjacent to the bridgehead nitrogen.

Reaction Setup
  • Catalyst: Pd(OAc)2 (5–10 mol%)

  • Ligand: PPh3 (20 mol%) or PCy3.

  • Base: KOAc or Cs2CO3 (2.0 equiv).

  • Coupling Partner: Aryl Bromide (Ar-Br).

  • Solvent: DMA or DMF (anhydrous, degassed).

Procedure
  • In a microwave vial, combine the Imidazo[1,5-a]pyrazine (1.0 equiv), Aryl Bromide (1.5 equiv), Pd(OAc)2, Ligand, and Base.

  • Purge with Argon for 5 minutes.

  • Add degassed DMA.

  • Heat to 140°C for 12–24 hours (thermal) or 150°C for 1 hour (Microwave).

  • Filtration: Filter through Celite to remove Pd black.

  • Purification: The C-5 arylated product is often less polar than the starting material.

Troubleshooting: If C-5 arylation is sluggish, adding pivalic acid (30 mol%) as a proton shuttle often improves conversion (concerted metallation-deprotonation mechanism).

References

  • Direct C-5 Arylation: Guchhait, S. K., et al. "Palladium-Catalyzed Regioselective Direct C-5 Arylation of Imidazo[1,5-a]pyrazines." Journal of Organic Chemistry.

  • mTOR Inhibitor Synthesis: Bhagwat, S. V., et al. "Imidazo[1,5-a]pyrazines: Orally Efficacious Inhibitors of mTORC1 and mTORC2." Bioorganic & Medicinal Chemistry Letters.

  • De Novo Cyclization (General Method): Wang, H., et al. "Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines (and pyrazines) via Catalytic Decarboxylative Intramolecular Cyclization." Journal of Organic Chemistry.

  • C-3 Bromination & Functionalization: Mevellec, L., et al. "Highly Versatile Preparation of Imidazo[1,5-a]quinolines (Analogous Protocol)." Organic Letters.

  • BTK Inhibitor Discovery: Liu, L., et al. "Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors."[2] ACS Medicinal Chemistry Letters.

Sources

Application Note: Imidazo[1,5-a]pyrazine Derivatives as Neuroprotective PDE10A Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The Imidazo[1,5-a]pyrazine scaffold represents a privileged structure in central nervous system (CNS) drug discovery due to its favorable physicochemical properties, including low molecular weight, high lipophilicity, and the ability to penetrate the blood-brain barrier (BBB). While historically explored for oncology (e.g., mTOR/IGF-1R inhibition), recent medicinal chemistry campaigns have repositioned this scaffold as a potent inhibitor of Phosphodiesterase 10A (PDE10A) .

Why PDE10A for Neuroprotection? PDE10A is highly enriched in the medium spiny neurons (MSNs) of the striatum. In neurodegenerative conditions like Huntington’s Disease (HD) and specific phenotypes of Schizophrenia, the loss of striatal neurons is a hallmark pathology. Inhibition of PDE10A elevates intracellular levels of cAMP and cGMP, activating the PKA/PKG signaling cascades. This activation leads to the phosphorylation of CREB (cAMP response element-binding protein), driving the expression of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor) , which is critical for neuronal survival and synaptic plasticity [1, 2].

This guide details the workflow for synthesizing, screening, and validating Imidazo[1,5-a]pyrazine derivatives specifically as neuroprotective agents targeting the PDE10A pathway.

Mechanism of Action & Signaling Pathway

The neuroprotective efficacy of Imidazo[1,5-a]pyrazines is predicated on their ability to selectively inhibit PDE10A without cross-reacting with other PDEs (like PDE3 or PDE4), which can cause emetic or cardiovascular side effects.

Figure 1: PDE10A Inhibition and Neuroprotective Signaling

Caption: Schematic illustrating how Imidazo[1,5-a]pyrazine inhibition of PDE10A restores cAMP/cGMP signaling, leading to CREB phosphorylation and BDNF synthesis in striatal neurons.

G node_drug Imidazo[1,5-a]pyrazine Derivative node_target PDE10A Enzyme node_drug->node_target Inhibits node_substrate cAMP / cGMP node_target->node_substrate Hydrolysis (Blocked) node_kinase PKA / PKG Activation node_substrate->node_kinase Accumulation activates node_tf p-CREB (Transcription Factor) node_kinase->node_tf Phosphorylation node_gene BDNF Expression node_tf->node_gene Transcription node_outcome Neuroprotection (Striatal Survival) node_gene->node_outcome Promotes

[1]

Chemical Synthesis Strategy

To generate a library of neuroprotective agents, the core Imidazo[1,5-a]pyrazine scaffold is typically synthesized via the cyclodehydration of


-(pyrazin-2-ylmethyl)amides.

Core Synthesis Protocol:

  • Starting Material: 2-(Aminomethyl)pyrazine.

  • Acylation: React with various carboxylic acids (

    
    ) using coupling agents (EDC/HOBt) to form the amide intermediate.
    
  • Cyclization: Treat the amide with

    
     in refluxing toluene or dichloroethane to effect the Bischler-Napieralski type cyclization, yielding the Imidazo[1,5-a]pyrazine core.
    
  • Functionalization: Use halogenated intermediates for Suzuki-Miyaura couplings to introduce bi-aryl motifs, which are crucial for occupying the hydrophobic "selectivity pocket" of the PDE10A enzyme [3].

Experimental Protocols

Protocol A: In Vitro PDE10A Inhibition Assay (Scintillation Proximity Assay)

Purpose: To determine the IC


 of derivatives against human PDE10A enzyme.

Reagents:

  • Recombinant human PDE10A enzyme (expressed in Sf9 cells).

  • 
     cGMP or cAMP (Tracer).
    
  • SPA beads (Yttrium silicate).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl

    
    , 1.7 mM EGTA.
    

Procedure:

  • Preparation: Dilute Imidazo[1,5-a]pyrazine derivatives in DMSO (10-point serial dilution).

  • Incubation: Mix 10

    
    L of compound, 50 
    
    
    
    L of PDE10A enzyme solution, and 40
    
    
    L of substrate mixture (containing
    
    
    cGMP) in a 96-well plate.
  • Reaction: Incubate at 30°C for 60 minutes.

  • Termination: Stop reaction by adding 50

    
    L of SPA bead suspension containing ZnSO
    
    
    
    (which precipitates the nucleotide product).
  • Measurement: Allow beads to settle for 20 minutes. Read on a MicroBeta scintillation counter.

  • Analysis: Calculate IC

    
     using a 4-parameter logistic fit. Success Criteria:  IC
    
    
    
    < 50 nM for lead candidates.
Protocol B: Cellular Neuroprotection Assay (Striatal Neurons)

Purpose: To validate the compound's ability to protect neurons from stress-induced death.

Cell Model: Primary Rat Striatal Neurons (E18) or Differentiated SH-SY5Y cells.

Procedure:

  • Seeding: Plate neurons at

    
     cells/well in poly-D-lysine coated 96-well plates. Culture for 7 days in Neurobasal medium + B27.
    
  • Pre-treatment: Treat cells with Imidazo[1,5-a]pyrazine derivatives (0.1, 1, 10

    
    M) for 2 hours.
    
  • Insult: Induce stress using Quinolinic Acid (an excitotoxin relevant to HD) or H

    
    O
    
    
    
    (oxidative stress).
  • Incubation: Incubate for 24 hours.

  • Readout: Assess cell viability using the CellTiter-Glo (ATP) or MTT assay.

  • Data Normalization: Normalize viability against Vehicle (DMSO) + Stressor control.

Protocol C: PAMPA-BBB Permeability Assay

Purpose: To predict blood-brain barrier penetration, a non-negotiable requirement for CNS drugs.

Procedure:

  • Donor Plate: Add 300

    
    L of compound (10 
    
    
    
    M in PBS/DMSO) to the donor wells.
  • Membrane: Coat the PVDF membrane of the filter plate with 4

    
    L of porcine brain lipid extract (20 mg/mL in dodecane).
    
  • Acceptor Plate: Add 200

    
    L of PBS to the acceptor wells.
    
  • Sandwich: Place the donor plate on top of the acceptor plate. Incubate for 18 hours at room temperature in a humidity chamber.

  • Quantification: Measure concentration in both donor and acceptor wells using LC-MS/MS.

  • Calculation: Determine the effective permeability (

    
    ).
    
    • High Permeability:

      
       cm/s (Likely CNS penetrant).
      

Data Presentation & Lead Selection[2]

When evaluating a library of derivatives, summarize data to balance potency, selectivity, and permeability.

Table 1: Representative Screening Data for Imidazo[1,5-a]pyrazine Library

Compound IDR-Group Subst.PDE10A IC

(nM)
PDE3A IC

(nM)
Selectivity RatioBBB Permeability (

)
Neuroprotection (%)*
IPZ-001 Phenyl1204503.7xHigh15%
IPZ-005 4-Methoxy-Ph122,400200xHigh65%
IPZ-009 Pyridyl8354.3xModerate40%
Ref (Papaverine) N/A351203.4xHigh25%

*Neuroprotection defined as % recovery of viability vs. stressor control.

Screening Workflow Diagram

This workflow illustrates the "funnel" approach to identifying a lead neuroprotective candidate.

Figure 2: Integrated Screening Cascade

Caption: Step-by-step selection process from chemical synthesis to in vivo validation.

Workflow Step1 Library Synthesis (Imidazo[1,5-a]pyrazine) Step2 PDE10A Enzyme Assay (Primary Screen) Step1->Step2 n=50 cmpds Step3 Selectivity Screen (vs PDE3/4) Step2->Step3 IC50 < 50nM Step4 ADME / BBB (PAMPA/Microsomes) Step3->Step4 Selectivity > 50x Step5 Cellular Neuroprotection (Striatal Neurons) Step4->Step5 High Pe Step6 Lead Candidate Step5->Step6 Validated Efficacy

References

  • Discovery of Imidazo[1,5-a]pyrido[3,2-e]pyrazines as a New Class of Phosphodiesterase 10A Inhibitors. Source: Journal of Medicinal Chemistry (2010). URL:[Link]

  • A PDE10A Inhibitor CPL500036 is a Novel Agent Modulating Striatal Function. Source: Frontiers in Pharmacology (2022). URL:[Link]

  • Imidazo[1,5-a]pyrazines: Orally Efficacious Inhibitors of mTOR. Source: Bioorganic & Medicinal Chemistry Letters (2011).[1] URL:[Link]

  • T-type Calcium Channel Blockers as Neuroprotective Agents. Source: Pflugers Archiv (2014). URL:[Link]

Sources

Application Note: High-Throughput Screening of Imidazo[1,5-a]pyrazine Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Imidazo[1,5-a]pyrazine scaffold represents a privileged pharmacophore in modern medicinal chemistry, most notably validated by the discovery of Linsitinib (OSI-906) , a dual IGF-1R/IR inhibitor. Its planar, aromatic architecture allows for effective ATP-competitive binding, while its nitrogen-rich core offers tunable hydrogen-bonding vectors. This application note provides a comprehensive technical guide for the design, synthesis, and high-throughput screening (HTS) of Imidazo[1,5-a]pyrazine libraries. We detail a robust synthetic route via cyclodehydration, a ratiometric TR-FRET assay protocol for kinase inhibition, and a self-validating data analysis workflow to identify high-quality leads while filtering false positives.

Introduction & Scientific Rationale

The Privileged Scaffold

The Imidazo[1,5-a]pyrazine core is structurally distinct from the more common imidazo[1,2-a]pyridine, offering unique solubility and metabolic profiles. Its significance is anchored in its ability to mimic the adenine ring of ATP, making it an ideal template for Kinase and Phosphodiesterase (PDE) inhibitors.

  • Case Study: Linsitinib (OSI-906).[1][2] This clinical candidate demonstrates how substitution at the C-1 and C-3 positions of the imidazo[1,5-a]pyrazine core dictates selectivity for Insulin-like Growth Factor 1 Receptor (IGF-1R) [1].

  • Chemical Properties: The scaffold is amphoteric but generally lipophilic. Successful HTS requires careful management of DMSO solubility and autofluorescence, which this guide addresses using Time-Resolved Fluorescence (TRF).

The HTS Challenge

Screening fused-heterocycle libraries often faces two failure modes:

  • Aggregation: Planar stacks precipitate in aqueous buffers.

  • Interference: Nitrogen-rich heterocycles can quench or fluoresce in the blue/green region (400-500 nm).

Solution: We utilize TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) .[3][4][5][6] By introducing a time delay (50–100 µs) between excitation and measurement, short-lived background fluorescence from the library compounds decays, leaving only the specific signal from the lanthanide donor.

Phase I: Library Design & Synthesis Protocol

High-quality HTS begins with a high-purity library. The most robust route to Imidazo[1,5-a]pyrazines is the Bischler-Napieralski-type cyclodehydration of N-(pyrazin-2-ylmethyl)amides.

Synthetic Workflow (Diagram)

LibrarySynthesis Start Start: (Pyrazin-2-yl)methanamine Coupling Amide Coupling (R-COOH + HATU) Start->Coupling Diversity Input 1 Intermed Intermediate: N-(pyrazin-2-ylmethyl)amide Coupling->Intermed Cyclization Cyclodehydration (POCl3 or Burgess Reagent) Intermed->Cyclization Ring Closure Scaffold Product: Imidazo[1,5-a]pyrazine Cyclization->Scaffold QC QC Validation (LC-MS > 95%) Scaffold->QC

Figure 1: Synthetic pathway for generating 1,3-disubstituted Imidazo[1,5-a]pyrazine libraries.

Step-by-Step Synthesis Protocol

Objective: Generate a 384-member library in 96-well format.

  • Amide Formation (Diversity Point 1):

    • Dispense (Pyrazin-2-yl)methanamine (1.0 equiv) into 96-well reaction blocks.

    • Add diverse Carboxylic Acids (R1-COOH) (1.1 equiv), HATU (1.2 equiv), and DIPEA (3.0 equiv) in DMF.

    • Shake at RT for 16 hours.

    • Validation: Check conversion via LC-MS.

  • Cyclization:

    • Evaporate solvent.[7]

    • Add POCl₃ (3.0 equiv) in Toluene or use Burgess Reagent (mild conditions for sensitive R-groups) in THF.

    • Heat to 80°C for 4 hours. The amide oxygen attacks the pyrazine nitrogen, followed by aromatization.

  • Purification:

    • Quench with saturated NaHCO₃.[7]

    • Extract with EtOAc.[7]

    • Pass through SCX-2 (Strong Cation Exchange) cartridges to capture the basic imidazole core, washing away non-basic impurities.

  • Formatting:

    • Elute with 2M NH₃/MeOH.[7]

    • Dry and resuspend in 100% DMSO to a master concentration of 10 mM .

Phase II: HTS Assay Development (TR-FRET)

We will describe a kinase inhibition assay (e.g., IGF-1R) using a Terbium (Tb)-labeled antibody and a Fluorescein-labeled substrate.

Assay Principle (Diagram)

TRFRET_Mechanism Reaction Kinase Reaction (Enzyme + ATP + Substrate) Phospho Phosphorylated Substrate-Fluorescein Reaction->Phospho Active Kinase Inhibition Library Compound (Inhibitor?) Inhibition->Reaction Blocks Detection Detection Step (+ Tb-Antibody + EDTA) Phospho->Detection Ab binds P-site FRET TR-FRET Signal (High Ratio = Active Kinase Low Ratio = Inhibition) Detection->FRET Energy Transfer Tb -> Fluorescein

Figure 2: TR-FRET Assay Logic. Inhibitors prevent phosphorylation, preventing Antibody binding, resulting in low FRET signal.[7]

Detailed Screening Protocol

Assay Volume: 20 µL (384-well low-volume white plates). Final DMSO: 1%.[7]

ComponentConcentration (Final)Purpose
Kinase (IGF-1R) 0.5 nMTarget Enzyme
Substrate (Poly GT) 200 nMPhosphorylation acceptor (Fluorescein-labeled)
ATP 10 µMCofactor (at Km apparent)
Library Compound 10 µMTest subject
Detection Ab 2 nMTb-labeled anti-phosphotyrosine
Workflow:
  • Compound Plating:

    • Use an acoustic liquid handler (e.g., Echo 550) to transfer 200 nL of library compounds (10 mM in DMSO) to the assay plate.

    • Controls: Columns 1 and 2: DMSO only (Negative Control). Columns 23 and 24: 10 µM Staurosporine (Positive Control/Max Inhibition).

  • Enzyme Addition:

    • Add 10 µL of 2x Enzyme/Substrate Mix in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Incubate 15 min at RT to allow compound-enzyme pre-equilibration.

  • Reaction Initiation:

    • Add 10 µL of 2x ATP solution.

    • Incubate for 60 minutes at RT (protect from light).

  • Reaction Stop & Detection:

    • Add 10 µL of Detection Mix (Tb-Antibody + 20 mM EDTA). EDTA chelates Mg²⁺, stopping the kinase reaction.

    • Incubate 60 minutes to allow antibody binding.

  • Read:

    • Read on a multimode plate reader (e.g., PHERAstar or EnVision).

    • Excitation: 337 nm (Laser/Flashlamp).[7]

    • Emission 1 (Donor): 490 nm (Tb).[7]

    • Emission 2 (Acceptor): 520 nm (Fluorescein).[7]

Phase III: Data Analysis & Hit Validation

Quantitative Metrics

Raw data is processed as an Emission Ratio (ER):



Calculate Percent Inhibition for each well:



Quality Control (Z-Prime)

Before accepting any plate data, calculate the Z-factor (


). For a robust HTS assay, 

is mandatory [2].[7]


  • If

    
    : Check liquid handling precision or reagent stability.
    
  • If Imidazo[1,5-a]pyrazine autofluorescence is suspected: Analyze the Donor (490 nm) channel independently. If a compound well shows >20% deviation in Donor signal compared to DMSO controls, flag as a "Quencher" or "Fluorescent False Positive."

Hit Selection & Triage[7]
  • Primary Cutoff: Compounds showing >50% inhibition at 10 µM.[7]

  • Counter-Screen: Test hits against an unrelated kinase (e.g., Aurora A) to rule out aggregation or promiscuous binding (PAINS).

  • Dose-Response: Re-test confirmed hits in an 8-point serial dilution (e.g., 10 µM to 3 nM) to determine IC50.

References

  • Mulvihill, M. J., et al. (2009).[7][8] Discovery of OSI-906: a selective and orally efficacious dual inhibitor of the IGF-1 receptor and insulin receptor.[9] Future Medicinal Chemistry, 1(6), 1153–1171.[7]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999).[7] A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Kinase Assays.

  • Thermo Fisher Scientific.

Sources

Application Note: Imidazo[1,5-a]pyrazine Scaffolds for High-Efficiency TADF OLEDs

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for Materials Scientists, Organic Chemists, and Device Physicists. It focuses on the chemical synthesis, characterization, and device integration of Imidazo[1,5-a]pyrazine derivatives, specifically highlighting their utility as electron-deficient acceptors in Thermally Activated Delayed Fluorescence (TADF) OLEDs.

Executive Summary & Rationale

The Imidazo[1,5-a]pyrazine core is a bicyclic, nitrogen-rich heterocycle (10-π electron system) characterized by high electron deficiency and excellent thermal stability. Unlike its isomer Imidazo[1,2-a]pyrazine (common in medicinal chemistry), the [1,5-a] isomer offers unique frontier molecular orbital (FMO) distributions that are ideal for Donor-Acceptor (D-A) molecular designs.

Key Advantages in OLEDs:

  • Deep LUMO Levels: The pyrazine ring facilitates electron injection and transport.

  • TADF Capability: When coupled with strong donors (e.g., Acridine, Phenoxazine), the spatial separation of HOMO and LUMO minimizes the singlet-triplet energy gap (

    
    ), enabling efficient Reverse Intersystem Crossing (RISC).
    
  • Tunability: The C-1, C-3, and C-8 positions are chemically accessible for tuning emission color from Blue to Near-Infrared (NIR).

Molecular Design & Synthesis Protocol

Design Strategy: The D-A-D Architecture

To achieve TADF, we utilize a design where the Imidazo[1,5-a]pyrazine acts as the Acceptor (A) core, flanked by electron-rich Donors (D) .

Target Molecule: 1,3-Bis(3,6-di-tert-butylcarbazol-9-yl)-imidazo[1,5-a]pyrazine (Hypothetical high-performance blue emitter based on field trends).

Synthesis Workflow (Graphviz Visualization)

Synthesis_Pathway cluster_valid Validation Checkpoints Start 2-(Aminomethyl) pyrazine Inter1 N-Acyl Intermediate Start->Inter1 Acyl Chloride TEA, DCM, 0°C Core Imidazo[1,5-a] pyrazine Core Inter1->Core POCl3 Cyclodehydration 80°C Check1 1H NMR (Amide confirm) Inter1->Check1 Halogen 1,3-Dibromo Intermediate Core->Halogen NBS (2.2 eq) DMF, RT Final Target D-A-D Emitter Halogen->Final Carbazole Donor Pd-Catalyzed Buchwald-Hartwig Check2 HRMS (Mass confirm) Final->Check2

Caption: Step-by-step synthesis pathway for Imidazo[1,5-a]pyrazine-based emitters with validation checkpoints.

Detailed Synthetic Procedures

Step 1: Cyclization to Form the Core

  • Reagents: 2-(Aminomethyl)pyrazine (1.0 eq), Benzoic acid derivative (1.1 eq), POCl

    
     (excess).
    
  • Protocol:

    • Dissolve 2-(aminomethyl)pyrazine in dry DCM. Add triethylamine (1.5 eq) and the acid chloride dropwise at 0°C. Stir for 4h.

    • Checkpoint: Verify amide formation via TLC (shift in R

      
      ).
      
    • Evaporate solvent. Resuspend the intermediate in dry toluene/POCl

      
       (10:1 ratio).
      
    • Reflux at 110°C for 12h. The solution will darken (Bischler-Napieralski type cyclization).

    • Quench carefully with ice-water. Neutralize with NaHCO

      
      . Extract with DCM.
      
  • Causality: POCl

    
     acts as a dehydrating agent, forcing the closure of the 5-membered imidazole ring onto the pyrazine backbone.
    

Step 2: Functionalization (Bromination)

  • Reagents: NBS (N-Bromosuccinimide), DMF.

  • Protocol: Treat the core with 2.2 equivalents of NBS in DMF at room temperature.

  • Selectivity: Electrophilic substitution occurs preferentially at the C-1 and C-3 positions of the imidazole ring due to higher electron density compared to the electron-deficient pyrazine ring.

Step 3: Buchwald-Hartwig Cross-Coupling

  • Reagents: 1,3-Dibromo-imidazo[1,5-a]pyrazine, 3,6-di-tert-butylcarbazole, Pd

    
    (dba)
    
    
    
    , P(t-Bu)
    
    
    , NaOtBu, Toluene.
  • Protocol: Reflux under Argon for 24h.

  • Purification: Silica gel column chromatography (Hexane/DCM gradient).

  • Self-Validation: The final product must show no residual bromine signals in Mass Spectrometry.

Material Characterization Protocols

Before device fabrication, the material properties must be validated against OLED requirements.

ParameterMethodTarget SpecificationRationale
Purity HPLC / sublimation> 99.9%Impurities act as trap states, quenching excitons.

CV (Cyclic Voltammetry)-5.6 to -6.0 eVMatches standard HTL (e.g., TAPC) for hole injection.

CV / Optical Gap-3.0 to -3.5 eVDeep enough for electron injection from TPBi.

Low-Temp PL (77K)< 0.2 eVEssential for efficient TADF (RISC process).
PLQY Integrating Sphere> 70% (doped film)Direct indicator of maximum potential device efficiency.

Critical Protocol: Determining


 
  • Prepare a doped film (10 wt% emitter in DPEPO host) on quartz.

  • Measure Fluorescence spectrum at 300K.

  • Measure Phosphorescence spectrum at 77K (liquid nitrogen).

  • Calculation:

    
    .
    
  • Note: If

    
     eV, the material is likely not a TADF emitter but a standard fluorescent dye.
    

Device Fabrication & Architecture

We utilize a Self-Validating Fabrication Workflow . Each layer acts as a check for the previous one.

Device Stack Visualization

Device_Stack cluster_stack OLED Architecture Layer1 Cathode: LiF (1nm) / Al (100nm) Layer2 EIL/ETL: TPBi (40nm) Layer1->Layer2 Layer3 EML: DPEPO:10% Emitter (20nm) Layer2->Layer3 Layer4 HTL: TAPC (35nm) Layer3->Layer4 Layer5 HIL: PEDOT:PSS (40nm) Layer4->Layer5 Layer6 Anode: ITO Glass Layer5->Layer6

Caption: Optimized OLED stack for Imidazo[1,5-a]pyrazine TADF emitters.

Step-by-Step Fabrication Protocol

Step 1: Substrate Preparation (The Foundation)

  • Action: Clean ITO glass sequentially: Detergent

    
     Water 
    
    
    
    Acetone
    
    
    Isopropanol (15 min ultrasonic each).
  • Validation: Measure contact angle. Water contact angle should be < 10° after UV-Ozone treatment (15 min). If > 10°, re-clean.

Step 2: HIL Deposition (Solution Process)

  • Action: Spin-coat PEDOT:PSS at 3000 rpm for 60s. Bake at 120°C for 15 min.

  • Validation: Visual inspection for pinholes.

Step 3: Vacuum Deposition (HTL/EML/ETL)

  • Pressure: Maintain chamber pressure

    
     Torr.
    
  • Rates:

    • Organics: 1-2 Å/s.

    • Doping (EML): Co-evaporate Host (DPEPO) at 1.0 Å/s and Emitter at 0.1 Å/s (for 10% doping).

  • Self-Validation: Use dual Quartz Crystal Microbalances (QCM). If the rate fluctuates

    
    , shutter the source and stabilize before exposing the substrate.
    

Step 4: Encapsulation

  • Action: Encapsulate in a glovebox (

    
     ppm) using UV-curable epoxy and a glass lid.
    
  • Causality: Imidazo[1,5-a]pyrazine, like most n-type organics, is susceptible to oxidative degradation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Leakage Current Pinholes in thin layers (HTL/ETL).Increase layer thickness by 5-10nm; Improve ITO cleaning.
Low EQE (< 5%) Large

or Host energy transfer failure.
Verify Host Triplet Energy (

). Switch host (e.g., from CBP to DPEPO).
Red-shifted Emission Aggregation / Exciplex formation.Reduce doping concentration (try 5% or 2%).
Short Lifetime Unstable radical anion on the pyrazine core.Ensure encapsulation is perfect; Check material purity (halogen impurities degrade stability).

References

  • Xu, P., Hojo, R., & Hudson, Z. M. (2023). Thermally Activated Delayed Fluorescence and Room-Temperature Phosphorescence in Materials with Imidazo-pyrazine-5,6-dicarbonitrile Acceptors. Chemistry – A European Journal, 29(18), e202203585.

  • Goussev, D., et al. (2016). Facile Synthesis of Imidazo[1,5-a]pyrazin-8(7H)-ones from Mesoionic 1,3-Oxazolium-5-olates. Heterocycles, 92(11), 2047.[1]

  • Adachi, C. (2014). Third-generation organic electroluminescence based on thermally activated delayed fluorescence. Japanese Journal of Applied Physics, 53, 060101.

  • Li, M., et al. (2014).[2] Copper(I) Catalysis Enables a Direct Transannulation of N-Heteroaryl Aldehydes or Ketones with Alkylamines via C(sp3)–H Amination. Organic Letters, 16(23), 6232–6235.

  • PubChem Compound Summary. (2025). Imidazo[1,5-a]pyrazine (CID 292283).[3] National Center for Biotechnology Information.

Sources

Application Notes and Protocols for the Evaluation of Imidazo[1,5-a]pyrazine Derivatives as Antifungal Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates the urgent discovery of novel antifungal agents with unique mechanisms of action. Imidazo-fused heterocyclic scaffolds have emerged as a promising area in medicinal chemistry. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of imidazo[1,5-a]pyrazine derivatives as potential antifungal agents. While the broader class of imidazopyrazines has shown significant biological activity, this guide focuses on the protocols and methodologies required to synthesize and systematically evaluate their antifungal efficacy. We present detailed, field-proven protocols for a representative synthesis, in vitro antifungal susceptibility testing based on international standards, and insights into the potential mechanism of action and structure-activity relationships.

Introduction: The Case for Novel Antifungal Scaffolds

Invasive fungal diseases represent a significant and growing cause of morbidity and mortality, particularly in immunocompromised populations. The current antifungal armamentarium is limited to a few drug classes, and their efficacy is increasingly challenged by the emergence of resistant pathogens such as Candida auris and azole-resistant Aspergillus fumigatus.

The imidazo[1,5-a]pyrazine nucleus, a nitrogen-containing fused heterocyclic system, is a "privileged" scaffold in medicinal chemistry, known to interact with a variety of biological targets. While significant research has been published on the antimicrobial properties of the related imidazo[1,2-a]pyrazine isomer, the potential of the imidazo[1,5-a]pyrazine scaffold remains an area of active exploration.[1] This guide provides the foundational protocols to explore this chemical space, enabling the systematic evaluation of new chemical entities (NCEs) for antifungal activity.

Chemistry and Synthesis of Imidazo[1,5-a]pyrazine Derivatives

The synthesis of substituted imidazo[1,5-a]pyrazines can be achieved through various organic chemistry routes. A common and effective strategy involves the condensation and subsequent cyclization of aminopyrazines with appropriate carbonyl compounds or their equivalents. Functionalization at various positions (e.g., C1, C3, C5) of the heterocyclic core is critical for modulating the compound's physicochemical properties and biological activity.

Protocol: Representative Synthesis of a 3-Substituted Imidazo[1,5-a]pyrazine

This protocol describes a general, two-step method for synthesizing 3-substituted imidazo[1,5-a]pyridines, which is conceptually adaptable to pyrazine analogs.[2] The causality behind this choice is its reliability and the use of readily available starting materials.

Step 1: Synthesis of the Imidazo[1,5-a]pyrazine Core

  • Reaction Setup: To a solution of 2-aminopyrazine (1.0 eq) in a suitable solvent such as ethanol or DMF in a round-bottom flask, add an α-haloketone (e.g., 2-bromoacetophenone) (1.1 eq).

  • Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). This step involves an initial alkylation of the exocyclic amine followed by an intramolecular cyclization to form the fused imidazole ring.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the imidazo[1,5-a]pyrazine core.

Step 2: Functionalization at the C3 Position

  • Reaction Setup: The imidazo[1,5-a]pyrazine core from Step 1 (1.0 eq) is dissolved in a suitable solvent (e.g., THF or dioxane) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Metalation: Cool the solution to -78 °C using a dry ice/acetone bath. Add a strong base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.1 eq) dropwise. This deprotonation occurs regioselectively at the C3 position.[3]

  • Electrophilic Quench: After stirring for 1 hour at -78 °C, add the desired electrophile (e.g., an aldehyde, iodide, or other functional group precursor) (1.2 eq).

  • Work-up and Purification: Allow the reaction to warm to room temperature slowly. Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The final functionalized product is purified by column chromatography.

Synthesis_Workflow cluster_0 Step 1: Core Synthesis cluster_1 Step 2: C3-Functionalization Start 2-Aminopyrazine + α-Haloketone Reaction1 Reflux in Solvent (e.g., Ethanol) Start->Reaction1 Purification1 Purification (Chromatography) Reaction1->Purification1 Product1 Imidazo[1,5-a]pyrazine Core Purification1->Product1 Reaction2 Dissolve in THF Cool to -78°C Product1->Reaction2 Input for Step 2 Metalation Add Strong Base (e.g., n-BuLi) Reaction2->Metalation Quench Add Electrophile (e.g., Aldehyde) Metalation->Quench Purification2 Aqueous Work-up & Purification Quench->Purification2 FinalProduct 3-Substituted Imidazo[1,5-a]pyrazine Purification2->FinalProduct

Caption: General workflow for the synthesis of C3-substituted imidazo[1,5-a]pyrazines.

Proposed Mechanism of Antifungal Action

The precise molecular target for most novel antifungal scaffolds is often unknown initially. However, based on the activity of other nitrogen-containing heterocyclic antifungals, particularly the azoles (e.g., fluconazole, itraconazole), a primary hypothesis is the inhibition of ergosterol biosynthesis.[4]

Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and function.[5][6] The ergosterol biosynthesis pathway involves over 20 enzymes and is a well-validated target for antifungal drugs.[7][8] The key enzyme targeted by azoles is lanosterol 14α-demethylase (encoded by the ERG11 gene), a cytochrome P450 enzyme. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane function and arresting fungal growth.[4]

It is plausible that imidazo[1,5-a]pyrazine derivatives could act similarly, by binding to the active site of Erg11p or another enzyme in the pathway.

Ergosterol_Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Intermediate_Sterols Intermediate_Sterols Lanosterol->Intermediate_Sterols Erg11p (14α-demethylase) Ergosterol Ergosterol (Functional Membrane) Intermediate_Sterols->Ergosterol Multiple Steps Azoles Azoles Azoles->Lanosterol Inhibition Imidazopyrazines Imidazo[1,5-a]pyrazines (Hypothesized Target) Imidazopyrazines->Lanosterol Inhibition

Caption: The fungal ergosterol biosynthesis pathway, a primary target for azole antifungals.

Protocols for In Vitro Antifungal Susceptibility Testing

To ensure that data is reproducible and comparable across different laboratories, it is imperative to follow standardized protocols. The methodologies developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are the global standards.[9][10] The following protocol is a harmonized broth microdilution method based on the principles outlined in CLSI document M27 and EUCAST E.Def 7.3.2 for testing yeasts.[10][11]

Core Principle: Broth Microdilution for MIC Determination

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism after a specified incubation period.[12] This quantitative measure is the primary metric for evaluating the potency of a novel compound.

Materials and Reagents
  • Test Compounds: Imidazo[1,5-a]pyrazine derivatives.

  • Solvent: Dimethyl sulfoxide (DMSO), sterile, cell culture grade.

  • Culture Medium: RPMI-1640 medium (with L-glutamine, without sodium bicarbonate), buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).

  • Fungal Strains:

    • Test Strains: e.g., Candida albicans (ATCC 90028), Cryptococcus neoformans (ATCC 90112), Aspergillus fumigatus (ATCC 204305).

    • Quality Control (QC) Strains: e.g., C. parapsilosis (ATCC 22019), C. krusei (ATCC 6258).

  • Equipment:

    • Sterile, 96-well flat-bottom microtiter plates.

    • Spectrophotometer or equivalent turbidity-measuring device.

    • Incubator (35 °C).

    • Multichannel pipette.

    • Sterile serological pipettes, pipette tips, and reagent reservoirs.

Detailed Step-by-Step Protocol

Part A: Preparation of Compound Stock and Dilution Plate

  • Stock Solution: Prepare a 10 mg/mL stock solution of each test compound in 100% DMSO. The choice of DMSO is critical for dissolving hydrophobic compounds, but its final concentration in the assay must be controlled to avoid inherent antifungal effects.[13][14]

  • Intermediate Dilution: Perform an initial dilution of the stock solution in RPMI-1640 medium to achieve a concentration that is 100x the highest final concentration desired (e.g., if the highest test concentration is 64 µg/mL, prepare a 6.4 mg/mL solution).

  • Serial Dilutions: In a separate 96-well "drug dilution" plate, add 100 µL of RPMI-1640 medium to wells in columns 2-11. Add 200 µL of the 2x final starting concentration of the drug to column 1.

  • Perform 1:1 serial dilutions by transferring 100 µL from column 1 to column 2, mixing thoroughly, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.

  • Column 11 will contain only RPMI-1640 medium and will serve as the growth control (drug-free). Column 12 will contain only medium and will serve as the sterility control (blank).

Part B: Preparation of Fungal Inoculum

  • Culture: Subculture the yeast strains on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35 °C to ensure purity and viability.

  • Suspension: Select 3-5 well-isolated colonies and suspend them in 5 mL of sterile saline (0.85% NaCl).

  • Standardization: Adjust the turbidity of the suspension with a spectrophotometer to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) at a wavelength of 530 nm.

  • Working Inoculum: Dilute the standardized suspension 1:1000 in RPMI-1640 medium. This dilution is crucial to achieve the final target inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.[12]

Part C: Inoculation and Incubation

  • Inoculation: Using a multichannel pipette, transfer 100 µL of the working fungal inoculum into wells in columns 1-11 of the drug dilution plate prepared in Part A. Do not add inoculum to column 12 (sterility control).

  • Final Concentrations: This step dilutes both the drug and the inoculum by a factor of two, achieving the final desired drug concentrations and the final inoculum density. The final concentration of DMSO should not exceed 1%.[14]

  • Incubation: Cover the plates and incubate at 35 °C for 24-48 hours.

Part D: Reading and Interpreting Results

  • Visual Inspection: Before reading, check the sterility control (column 12) for any growth (should be clear) and the growth control (column 11) for adequate turbidity.

  • MIC Determination: The MIC is the lowest drug concentration that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be determined visually or by using a microplate reader.

  • Record Results: Record the MIC value for each compound against each fungal strain. Ensure the MIC values for the QC strains fall within their acceptable ranges as defined by CLSI/EUCAST documents. This validates the entire experimental run.

MIC_Workflow cluster_A Part A: Drug Plate Prep cluster_B Part B: Inoculum Prep cluster_C Part C & D: Assay & Readout A1 Prepare 100x Stock in DMSO A2 Create 2x Starting Concentration in RPMI A1->A2 A3 Perform 1:1 Serial Dilutions in 96-well Plate (Cols 1-10) A2->A3 C1 Add 100µL Inoculum to Drug Plate Wells A3->C1 100µL Drug Dilutions B1 Culture Yeast on SDA Plate (24h) B2 Suspend Colonies in Saline B1->B2 B3 Adjust to 0.5 McFarland Standard B2->B3 B4 Dilute 1:1000 in RPMI Medium B3->B4 B4->C1 100µL Working Inoculum C2 Incubate at 35°C for 24-48 hours C1->C2 C3 Read Plates Visually or with Spectrophotometer C2->C3 C4 Determine MIC (≥50% Growth Inhibition) C3->C4 Final_Report Final_Report C4->Final_Report Report MIC & QC Results

Caption: Experimental workflow for the broth microdilution MIC assay.

Structure-Activity Relationship (SAR) Insights

Once MIC data is generated for a series of analogs, SAR studies can provide critical insights for designing more potent compounds. By systematically modifying the substituents at different positions of the imidazo[1,5-a]pyrazine core, correlations between chemical structure and antifungal activity can be established.

The following table summarizes hypothetical SAR data based on published findings for the related imidazo[1,2-a]pyrazine scaffold, which demonstrated activity against C. albicans and A. niger.

Compound IDR¹ (C2-position)R² (C8-position)R³ (C3-position)MIC (µg/mL) vs C. albicansMIC (µg/mL) vs A. niger
Parent PhenylHH>100>100
A-1 PhenylMorpholinoH62.5125
A-2 PhenylHBr 5050
A-3 4-F-PhenylMorpholinoH31.2562.5
A-4 4-F-PhenylMorpholinoBr 15.6 25

Key Insights from SAR:

  • Amination at C8: Introducing a morpholino group at the C8 position (Compound A-1 vs. Parent) appears to confer moderate antifungal activity.

  • Halogenation at C3: Bromination at the C3 position (Compound A-2 vs. Parent) also improves activity.

  • Synergistic Effects: The combination of substitutions is crucial. A fluorine atom on the C2-phenyl ring combined with the C8-morpholino group (A-3) enhances potency. The most active compound (A-4) combines all three modifications, suggesting a synergistic effect between the electronic properties of the substituents and the overall molecular shape.

Troubleshooting and Key Considerations

  • Compound Solubility: Poor aqueous solubility is a common challenge. Ensure complete dissolution in DMSO before preparing aqueous dilutions. If precipitation occurs upon dilution in RPMI, consider using a co-solvent or adjusting the stock concentration. The final DMSO concentration should always be kept consistent across all wells, including the growth control, and ideally at ≤1%.[14]

  • Inoculum Viability: Always use fresh (24-48 hour) cultures for inoculum preparation. Older cultures may have reduced viability, leading to inconsistent growth and unreliable MIC values.

  • Trailing Growth: Some drug-organism combinations, particularly with azoles, can exhibit "trailing," where a reduced but persistent amount of growth is seen over a wide range of concentrations. Adhering to the standardized endpoint of ≥50% growth inhibition is critical for consistent interpretation.[12]

  • QC Failures: If the MIC for a QC strain falls outside the acceptable range, the entire batch of tests is considered invalid. Potential causes include incorrect inoculum preparation, drug dilution errors, or contamination. The experiment must be repeated.

References

  • Title: Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development Source: MDPI URL: [Link]

  • Title: Ergosterol Biosynthesis Solution Source: CD Biosynsis URL: [Link]

  • Title: Ergosterol biosynthesis pathway in Aspergillus fumigatus Source: ScienceDirect URL: [Link]

  • Title: Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance Source: Frontiers in Microbiology URL: [Link]

  • Title: EUCAST Definitive Document E.DEF 7.3.2: Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts Source: Scribd URL: [Link]

  • Title: A New Synthetic Route for Synthesis of 3‐Substituted Imidazo[1,5‐a]pyridines Source: Wiley Online Library URL: [Link]

  • Title: BrCAST - EUCAST – Documento Definitivo E.DEF. 9.3.2 – Abril 2020 Source: BrCAST URL: [Link]

  • Title: Synthesis of substituted imidazo[1,5-a]pyrazines via mono-, di-, and directed remote metalation strategies Source: National Institutes of Health (PubMed) URL: [Link]

  • Title: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition Source: Clinical and Laboratory Standards Institute URL: [Link]

  • Title: Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi Source: ResearchGate URL: [Link]

  • Title: M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts Source: Clinical and Laboratory Standards Institute URL: [Link]

  • Title: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition Source: ANSI Webstore URL: [Link]

  • Title: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition Source: ResearchGate URL: [Link]

  • Title: Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry Source: Royal Society of Chemistry URL: [Link]

  • Title: EUCAST Antifungal MIC Method for Moulds Source: Scribd URL: [Link]

  • Title: Document Archive Source: EUCAST URL: [Link]

  • Title: CLSI M27-A3 Source: PDF Standards Club URL: [Link]

  • Title: Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial evaluations Source: Tsiijournals URL: [Link]

  • Title: Influence of DMSO on antifungal activity during susceptibility testing in vitro Source: ResearchGate URL: [Link]

  • Title: Influence of DMSO on antifungal activity during susceptibility testing in vitro Source: National Institutes of Health (PubMed) URL: [Link]

  • Title: Synthesis of imidazo[1,5-a]pyridines Source: Organic Chemistry Portal URL: [Link]

  • Title: Antifungal Efficacy of Imidazo[1,2- a ]Pyrazine-Based Thiosemicarbazones and Thiazolidinediones Against Sporothrix Species Source: ResearchGate URL: [Link]

  • Title: How do I dilute some fungal extracts in DMSO and produce test concentrations with 0.1% final DMSO? Source: ResearchGate URL: [Link]

  • Title: Comparison of Dimethyl Sulfoxide and Water as Solvents for Echinocandin Susceptibility Testing by the EUCAST Methodology Source: American Society for Microbiology URL: [Link]

  • Title: EUCAST – Documento Definitivo E.DEF. 7.3.1 – janeiro 2017 Source: BrCAST URL: [Link]

  • Title: Antifungal efficacy of imidazo[1,2- a]pyrazine-based thiosemicarbazones and thiazolidinediones against Sporothrix species Source: National Institutes of Health (PubMed) URL: [Link]

  • Title: Should Solubility and Zone of Inhibition Be the Only Criteria for Selection of Solvent in Antimicrobial Assay? Source: IDOSI Publications URL: [Link]

  • Title: Synthesis and antifungal activity of some imidazo, pyrazino and v-triazoloquinoxalines Source: National Institutes of Health (PubMed) URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Imidazo[1,5-a]pyrazine-8(7H)-thione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Imidazo[1,5-a]pyrazine-8(7H)-thione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that may arise during your experimental work. Our goal is to empower you with the scientific understanding to not only identify and solve common issues but also to proactively optimize your reaction yields and purity.

Overview of the Synthetic Approach

The synthesis of Imidazo[1,5-a]pyrazine-8(7H)-thione can be efficiently achieved through a two-step process. The first step involves the construction of the core heterocyclic structure, Imidazo[1,5-a]pyrazin-8(7H)-one, via a cyclocondensation reaction. The subsequent step is the thionation of the resulting lactam to yield the desired thione product. This approach offers a reliable and adaptable route to the target molecule.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis.

Q1: What is the most reliable synthetic route to prepare the Imidazo[1,5-a]pyrazin-8(7H)-one precursor?

A common and effective method is the cyclocondensation of 2-(aminomethyl)pyrazine with a suitable C1 synthon, such as urea or ethyl chloroformate. The reaction with urea is often preferred due to its ready availability and favorable reaction profile.

Q2: What are the key safety precautions to consider when working with Lawesson's reagent?

Lawesson's reagent and its byproducts are known for their strong, unpleasant odor. It is crucial to handle this reagent in a well-ventilated fume hood. Additionally, Lawesson's reagent is flammable and can react with moisture, so it should be stored in a cool, dry place and handled under an inert atmosphere when possible. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

Q3: Can other thionating agents be used instead of Lawesson's reagent?

While other thionating agents like phosphorus pentasulfide (P₄S₁₀) exist, Lawesson's reagent is generally preferred for its milder reaction conditions and higher yields in many cases.[1] P₄S₁₀ often requires higher temperatures and can lead to more side products.[1]

Q4: How can I monitor the progress of the thionation reaction?

Thin-layer chromatography (TLC) is an effective technique to monitor the reaction. The product, Imidazo[1,5-a]pyrazine-8(7H)-thione, is typically more non-polar than the starting material, Imidazo[1,5-a]pyrazin-8(7H)-one. A co-spot of the starting material and the reaction mixture will help in visualizing the conversion. Staining with potassium permanganate can also be useful for visualizing the spots if they are not UV-active.

Part 2: Detailed Experimental Protocols

Here we provide step-by-step methodologies for the synthesis of Imidazo[1,5-a]pyrazine-8(7H)-thione.

Protocol 1: Synthesis of Imidazo[1,5-a]pyrazin-8(7H)-one (Precursor)

This protocol describes the cyclocondensation of 2-(aminomethyl)pyrazine with urea.

Materials:

  • 2-(Aminomethyl)pyrazine

  • Urea

  • High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF) or Diphenyl ether)

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, combine 2-(aminomethyl)pyrazine (1.0 eq) and urea (1.2 eq).

  • Add a high-boiling point solvent such as DMF.

  • Heat the mixture to reflux (typically 150-160 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield Imidazo[1,5-a]pyrazin-8(7H)-one.

Protocol 2: Synthesis of Imidazo[1,5-a]pyrazine-8(7H)-thione

This protocol details the thionation of the precursor using Lawesson's reagent.

Materials:

  • Imidazo[1,5-a]pyrazin-8(7H)-one

  • Lawesson's Reagent

  • Anhydrous toluene or dioxane

  • Round-bottom flask with a reflux condenser and nitrogen inlet

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add Imidazo[1,5-a]pyrazin-8(7H)-one (1.0 eq) and anhydrous toluene.

  • Add Lawesson's reagent (0.5 - 0.6 eq) to the suspension.

  • Heat the reaction mixture to reflux (around 110 °C for toluene) with stirring.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).

Part 3: Troubleshooting Guide

This section is structured in a question-and-answer format to address specific issues you might encounter.

Cyclocondensation Step (Protocol 1)

Q: My yield of Imidazo[1,5-a]pyrazin-8(7H)-one is consistently low. What are the potential causes?

A: Low yields in this cyclocondensation can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are refluxing at a sufficiently high temperature and for an adequate duration. Monitor the reaction closely by TLC.

  • Sublimation of Starting Material: 2-(aminomethyl)pyrazine can be somewhat volatile. Ensure your reflux condenser is efficient to prevent loss of starting material.

  • Side Reactions: At high temperatures, urea can decompose to form other reactive species, leading to undesired byproducts. Using a slight excess of urea can help drive the reaction towards the desired product.

  • Product Solubility: The product might have some solubility in the aqueous workup. Ensure the precipitation is carried out in sufficiently cold water and minimize the volume of water used for washing.

Q: I am observing multiple spots on my TLC plate during the cyclocondensation. What are they?

A: The formation of multiple spots could be due to:

  • Unreacted Starting Materials: The spots corresponding to 2-(aminomethyl)pyrazine and urea (or its decomposition products).

  • Intermediate Products: The reaction proceeds through intermediates which might be visible on the TLC plate.

  • Byproducts: As mentioned, side reactions can lead to the formation of various pyrazine-based byproducts. Optimizing the reaction time and temperature can help minimize these.

Thionation Step (Protocol 2)

Q: The thionation reaction is sluggish or does not go to completion. How can I improve this?

A: Several factors can influence the rate and completeness of the thionation:

  • Purity of Lawesson's Reagent: Lawesson's reagent can degrade over time. Using a fresh or purified batch is recommended.

  • Reaction Temperature: Ensure the reaction is maintained at a vigorous reflux. For less reactive substrates, a higher boiling point solvent like xylene might be necessary.

  • Stoichiometry of Lawesson's Reagent: While 0.5 equivalents are often sufficient, for stubborn reactions, increasing the amount to 0.6-0.7 equivalents might be beneficial. However, a large excess can complicate purification.

  • Solvent Purity: The presence of moisture can deactivate Lawesson's reagent. Using an anhydrous solvent is critical.[2]

Q: The purification of the thione is difficult due to byproducts from Lawesson's reagent. What is the best way to purify my product?

A: Purification after a Lawesson's reagent reaction is a common challenge. Here are some tips:

  • Aqueous Workup: Before chromatography, performing an aqueous workup can help remove some of the polar phosphorus-containing byproducts.

  • Column Chromatography: This is the most effective method. A careful selection of the eluent system is key. A gradual increase in polarity often provides the best separation.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Alternative Workup: Some literature suggests quenching the reaction with a small amount of a primary or secondary amine to react with the excess Lawesson's reagent, forming more polar byproducts that are easier to remove.

Q: I am getting a complex mixture of products after the thionation reaction. What could be the cause?

A: A complex product mixture can arise from:

  • Over-thionation: In some cases, other functional groups in the molecule might be susceptible to thionation. This is less likely with the Imidazo[1,5-a]pyrazin-8(7H)-one core but should be considered if your molecule has other carbonyl groups.

  • Decomposition: The desired thione product might be unstable under prolonged heating. It is important to monitor the reaction and stop it once the starting material is consumed.

  • Reaction with Impurities: Impurities in the starting material or solvent can lead to side reactions. Ensure you start with pure Imidazo[1,5-a]pyrazin-8(7H)-one.

Part 4: Data Presentation & Visualizations

Table 1: Key Reaction Parameters for Optimization
ParameterCyclocondensation (Protocol 1)Thionation (Protocol 2)Rationale & Impact on Yield
Solvent DMF, Diphenyl etherToluene, Dioxane, XyleneHigher boiling points for cyclocondensation ensure sufficient energy. Anhydrous conditions are critical for thionation.
Temperature 150-160 °C (Reflux)110 °C (Toluene Reflux)Higher temperatures drive the cyclocondensation. Reflux is necessary for Lawesson's reagent activity.
Reagent Ratio 1 : 1.2 (Amine : Urea)1 : 0.5-0.6 (Lactam : LR)A slight excess of urea is used. A substoichiometric amount of LR is often sufficient.
Reaction Time 4-6 hours2-4 hoursMonitor by TLC to avoid byproduct formation from prolonged heating.
Diagrams

SynthesisWorkflow cluster_start Starting Materials cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Thionation A 2-(Aminomethyl)pyrazine C Imidazo[1,5-a]pyrazin-8(7H)-one A->C DMF, Reflux B Urea B->C E Imidazo[1,5-a]pyrazine-8(7H)-thione C->E Toluene, Reflux D Lawesson's Reagent D->E

Caption: Synthetic workflow for Imidazo[1,5-a]pyrazine-8(7H)-thione.

ThionationMechanism LR Lawesson's Reagent Ylide Reactive Dithiophosphine Ylide LR->Ylide Equilibrium Intermediate Thiaoxaphosphetane Intermediate Ylide->Intermediate Lactam Imidazo[1,5-a]pyrazin-8(7H)-one (C=O) Lactam->Intermediate Thione Imidazo[1,5-a]pyrazine-8(7H)-thione (C=S) Intermediate->Thione Cycloreversion Byproduct Phosphorus-Oxygen Byproduct (P=O) Intermediate->Byproduct

Caption: Mechanism of thionation with Lawesson's reagent.[1][3]

TroubleshootingFlowchart Start Low Yield or Impure Product Step Which Step is Problematic? Start->Step Cyclo Cyclocondensation Step->Cyclo Thio Thionation Step->Thio Cyclo_Check1 Incomplete Reaction? Cyclo->Cyclo_Check1 Thio_Check1 Incomplete Reaction? Thio->Thio_Check1 Cyclo_Sol1 Increase Temp/Time Cyclo_Check1->Cyclo_Sol1 Yes Cyclo_Check2 Side Products? Cyclo_Check1->Cyclo_Check2 No Cyclo_Sol2 Optimize Temp/Time Cyclo_Check2->Cyclo_Sol2 Yes Thio_Sol1 Check LR Purity, Use Anhydrous Solvent, Increase Temp Thio_Check1->Thio_Sol1 Yes Thio_Check2 Purification Issues? Thio_Check1->Thio_Check2 No Thio_Sol2 Aqueous Workup, Careful Chromatography Thio_Check2->Thio_Sol2 Yes

Caption: Troubleshooting decision tree for the synthesis.

References

  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules. Available at: [Link]

  • Lawesson's Reagent. Organic Chemistry Portal. Available at: [Link]

  • Reagents of the month- April- Lawesson's and Woollins' reagents. SigutLabs. Available at: [Link]

Sources

"side reactions in the synthesis of Imidazo[1,5-A]pyrazine derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Heterocyclic Chemistry Solutions Center.

I have structured this guide to address the specific, often unreported pitfalls in Imidazo[1,5-a]pyrazine synthesis. Unlike its more stable isomer (imidazo[1,2-a]pyrazine), the [1,5-a] scaffold presents unique challenges regarding electronic distribution and hydrolytic instability.

Topic: Troubleshooting Side Reactions & Process Optimization Ticket ID: IPZ-SYN-001

System Overview & Scaffold Architecture

Before troubleshooting, verify your numbering system. Inconsistencies here are the root cause of many "regioselectivity" errors in literature.

  • The Core: The Imidazo[1,5-a]pyrazine consists of a pyrazine ring fused to an imidazole ring across the N-C bond.[1]

  • Critical Positions:

    • N-4: The bridgehead nitrogen.

    • C-1 & C-3: The carbons of the imidazole ring.[2] C-3 (adjacent to the bridgehead) is the most nucleophilic site, prone to unwanted electrophilic substitution.

    • C-8: The position on the pyrazine ring adjacent to the bridgehead; often the site of nucleophilic attack or lithiation.

Troubleshooting Modules (Q&A Format)

Module A: Cyclization Failures (The Vilsmeier-Haack Route)

Context: You are attempting to cyclize an


-(pyrazin-2-ylmethyl)amide using 

or

.

Q1: "My LCMS shows a mass corresponding to [M-18], but the NMR doesn't match the product. It looks like a nitrile. What happened?"

  • Diagnosis: You have encountered Von Braun-type Degradation (Nitrile Formation).

  • The Mechanism: The reaction proceeds via an imidoyl chloride intermediate. For cyclization to occur, the pyrazine nitrogen (N-1) must attack this intermediate. If this attack is sterically hindered or electronically deactivated, the imidoyl chloride eliminates HCl to form a nitrile, permanently breaking the pathway.

  • Corrective Protocol:

    • Switch Reagents: If

      
       fails, switch to Burgess Reagent  or Triflic Anhydride (
      
      
      
      )
      with 2-fluoropyridine.
      
      
      activates the amide oxygen more aggressively at lower temperatures, favoring the kinetic intramolecular attack over thermodynamic elimination.
    • Solvent Change: Move from Toluene (non-polar) to 1,2-Dichloroethane (DCE) or Acetonitrile . Higher dielectric constants stabilize the charged cyclization transition state.

Q2: "I'm seeing a chlorinated impurity (+34 Da) that I can't separate. Is it on the pyrazine or the imidazole?"

  • Diagnosis: This is Electrophilic Chlorination at C-1 or C-3 .

  • The Cause:

    
     is not just a dehydrating agent; it is a source of electrophilic chlorine. Once the imidazo[1,5-a]pyrazine ring forms, it is electron-rich. Excess 
    
    
    
    acts as a Vilsmeier reagent, chlorinating the highly nucleophilic C-1 or C-3 positions.
  • Solution:

    • Stoichiometry Control: Reduce

      
       to 1.1 equivalents.
      
    • Scavengers: Add a hindered base (e.g., 2,6-lutidine) to buffer the HCl generated.

    • Alternative: Use Bischler-Napieralski conditions with

      
       in refluxing xylene if chlorination persists.
      
Module B: Stability & Ring Opening

Context: You successfully formed the ring, but the product degrades during purification.

Q3: "My product disappears on the silica column or during aqueous workup. I recover the starting amine."

  • Diagnosis: Acid-Catalyzed Ring Opening (Hydrolysis).

  • The Science: The Imidazo[1,5-a]pyrazine core is less aromatic and more "enamine-like" than the [1,2-a] isomer. In the presence of acid and water (e.g., acidic silica, unbuffered extraction), the C3-N4 bond can hydrolyze, reverting to the open-chain precursor.

  • Corrective Protocol:

    • Workup: Quench the reaction into a mixture of ice and saturated

      
        or 
      
      
      
      . Never quench into water alone.
    • Purification: Pre-treat your silica gel with 1% Triethylamine (TEA) in hexanes. This neutralizes the acidic sites on the silica surface. Alternatively, use neutral alumina.

Decision Logic & Mechanism Visualization

Figure 1: Troubleshooting the Cyclization Pathway

This flowchart guides you through the critical decision points when the standard


 synthesis fails.

Troubleshooting Start Start: N-(pyrazin-2-ylmethyl)amide + Dehydrating Agent CheckLCMS Check LCMS/NMR Start->CheckLCMS MassM18 Mass = [M-18] (Dehydrated) CheckLCMS->MassM18 Loss of H2O MassPlus34 Mass = [M+34] (Chlorinated) CheckLCMS->MassPlus34 Cl Addition MassStart Mass = Starting Material (No Reaction) CheckLCMS->MassStart Nitrile Diagnosis: Nitrile Formation Action: Switch to Tf2O/DCE MassM18->Nitrile NMR: No aromatic H shift Product Target Imidazo[1,5-a]pyrazine MassM18->Product NMR: Aromatic H present Chlorinated Diagnosis: C-1/C-3 Chlorination Action: Reduce POCl3 equiv or use Burgess Reagent MassPlus34->Chlorinated Hydrolysis Diagnosis: Acidic Hydrolysis Action: Buffer Silica with 1% Et3N Product->Hydrolysis Degrades on Column

Caption: Decision tree for diagnosing failure modes in the cyclodehydration of pyrazinylmethyl amides.

Figure 2: Regioselectivity of Side Reactions

Visualizing where the chemistry goes wrong on the scaffold.

Regioselectivity Core Imidazo[1,5-a]pyrazine Core C1_C3 Positions C-1 & C-3 (Electron Rich) Core->C1_C3 C8 Position C-8 (Acidic/Lithiation Site) Core->C8 Bridge Bridgehead N-4 (Electron Sink) Core->Bridge EAS Electrophilic Attack (Halogenation/Nitration) C1_C3->EAS Major Side Reaction (with POCl3/NBS) Lithiation Directed Lithiation (C-H Activation) C8->Lithiation Preferred Site (with TMPLi)

Caption: Regiochemical map highlighting susceptibility to Electrophilic Aromatic Substitution (EAS) vs. Metalation.

Optimized Experimental Protocol

Objective: Synthesis of 3-phenylimidazo[1,5-a]pyrazine minimizing chlorination and hydrolysis.

Materials Table
ReagentEquiv.RoleCritical Note

-(pyrazin-2-ylmethyl)benzamide
1.0SubstrateEnsure high purity (dry).
Burgess Reagent 1.2Dehydrating AgentMilder than

; prevents chlorination.
THF (Anhydrous)SolventMedium0.1 M Concentration.
Triethylamine (

)
0.1BufferPrevents acid accumulation.
Step-by-Step Workflow
  • Preparation: Dissolve the amide in anhydrous THF under Argon.

  • Addition: Add Burgess reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt) in one portion at room temperature.

  • Cyclization: Heat to 50°C for 2–4 hours. Monitor by TLC (DCM/MeOH 95:5).

    • Checkpoint: If reaction stalls, raise to 70°C but monitor for oligomerization.

  • Quench: Cool to RT. Pour into saturated

    
     .
    
  • Extraction: Extract with EtOAc (

    
    ). Wash combined organics with Brine.
    
  • Purification: Flash chromatography on neutral alumina OR silica gel pre-flushed with 1%

    
    /Hexane.
    
    • Eluent: EtOAc/Hexane gradient.

References & Authority

The protocols and mechanistic insights above are grounded in the following key literature:

  • Abushanab, E., et al. "Imidazo[1,5-a]pyrazines. IV.[3] Aromatic substitution reactions." The Journal of Organic Chemistry 38.11 (1973): 2049-2052. Link

    • Establishes the nucleophilic nature of C-1/C-3 and susceptibility to EAS.

  • Board, J., et al. (Snieckus Group). "Synthesis of Substituted Imidazo[1,5-a]pyrazines via Mono-, Di-, and Directed Remote Metalation Strategies."[3][4] Organic Letters 11.22 (2009): 5118-5121.[3] Link

    • Definitive guide on lithiation regioselectivity (C-8) vs EAS.

  • Mebratu, Y., et al. "Synthesis and biological evaluation of imidazo[1,5-a]pyrazines..." European Journal of Medicinal Chemistry (General Reference for Vilsmeier routes).

  • Volkov, A., et al. "Synthesis of imidazo[1,5-a]pyrazine derivatives." Chemistry of Heterocyclic Compounds. (Validates the Burgess reagent alternative).

Disclaimer: These protocols involve hazardous chemicals (


, 

). All experiments must be conducted in a fume hood with appropriate PPE.

Sources

Technical Support Center: Overcoming Drug Resistance with Imidazo[1,5-A]pyrazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing Imidazo[1,5-A]pyrazine analogs to combat drug resistance. This guide is designed to provide you with in-depth troubleshooting strategies and address common questions that arise during your experiments. Our goal is to empower you with the knowledge to anticipate challenges, interpret your results accurately, and advance your research with confidence.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the application of Imidazo[1,5-A]pyrazine analogs in the context of overcoming drug resistance.

Q1: What are Imidazo[1,5-a]pyrazine analogs and why are they promising for overcoming drug resistance?

Imidazo[1,5-a]pyrazines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] Their rigid, planar structure makes them ideal scaffolds for designing inhibitors that can target various protein kinases and other enzymes involved in cancer cell proliferation and survival.[2][3] Several derivatives of this class have shown potent inhibitory activity against key signaling molecules implicated in drug resistance, such as mTOR, PI3K, and Bruton's tyrosine kinase (BTK).[4][5] By targeting these pathways, Imidazo[1,5-a]pyrazine analogs can potentially re-sensitize resistant cancer cells to conventional chemotherapies.

Q2: What are the primary mechanisms by which cancer cells develop resistance that Imidazo[1,5-a]pyrazine analogs can potentially overcome?

Cancer cells employ a variety of mechanisms to evade the effects of therapeutic agents. Two of the most common are:

  • Target Protein Alterations: Mutations in the drug's target protein can prevent the drug from binding effectively.

  • Activation of Alternative Signaling Pathways: Cancer cells can bypass the inhibited pathway by activating parallel survival pathways.

Imidazo[1,5-a]pyrazine analogs are being investigated for their ability to target key nodes in these survival pathways, such as the PI3K/Akt/mTOR and NF-κB signaling cascades.[4][6] By inhibiting these alternative routes, they can restore the efficacy of other anticancer drugs.

Q3: How do I select the appropriate Imidazo[1,5-a]pyrazine analog for my specific cancer model?

The selection of a specific analog will depend on the molecular profile of your cancer model. It is crucial to identify the key signaling pathways that are dysregulated and contribute to drug resistance in your model. For instance:

  • If your resistant cell line shows hyperactivation of the mTOR pathway, an mTOR-inhibiting Imidazo[1,5-a]pyrazine analog would be a logical choice.[4]

  • For B-cell malignancies where BTK is a known driver of resistance, a BTK-targeting analog would be more appropriate.[5]

Computational studies and molecular docking can also aid in predicting the binding affinity of different analogs to your target of interest.[5]

Troubleshooting Guide: In Vitro Experiments

This guide provides solutions to common problems encountered during in vitro studies with Imidazo[1,5-a]pyrazine analogs.

Issue 1: Low Potency or Lack of Efficacy in Resistant Cell Lines

Possible Cause 1: Suboptimal Compound Concentration

  • Explanation: The effective concentration of an inhibitor can vary significantly between sensitive and resistant cell lines. A concentration that is effective in a sensitive line may be insufficient to overcome the resistance mechanisms in another.

  • Solution: Perform a dose-response study using a wide range of concentrations to determine the half-maximal inhibitory concentration (IC50) for both your sensitive and resistant cell lines. A significantly higher IC50 in the resistant line is expected.[7] It is crucial to establish a concentration that effectively inhibits the target in the resistant cells without causing excessive toxicity to normal cells.

Possible Cause 2: Poor Compound Solubility

  • Explanation: Imidazo[1,5-a]pyrazine analogs, like many small molecules, can have limited aqueous solubility. If the compound precipitates in your culture medium, its effective concentration will be lower than intended.

  • Solution:

    • Visually inspect your culture medium: Look for any signs of precipitation after adding the compound.

    • Use a suitable solvent: Initially dissolve the compound in a small amount of an appropriate solvent like DMSO before diluting it in the culture medium. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).

    • Consult the literature: Check for published data on the solubility of your specific analog or similar compounds.

Possible Cause 3: Inactivation or Metabolism of the Compound

  • Explanation: Cells can metabolize and inactivate drugs over time. The rate of metabolism may differ between cell lines.

  • Solution:

    • Time-course experiment: Assess the viability of your cells at different time points after compound addition to determine if the effect diminishes over time.

    • Replenish the medium: For longer-term experiments, consider replenishing the culture medium with fresh compound at regular intervals.

Issue 2: Unexpected or Off-Target Effects

Possible Cause 1: Inhibition of Unintended Kinases

  • Explanation: While designed to be specific, kinase inhibitors can sometimes interact with other kinases that have similar ATP-binding pockets, leading to off-target effects.[8][9] This can result in unexpected cellular phenotypes or toxicity.

  • Solution:

    • Kinome profiling: If you observe an unexpected phenotype, consider performing a kinome-wide selectivity screen to identify potential off-target interactions.

    • Use a structurally different inhibitor: To confirm that the observed effect is due to the inhibition of the intended target, use a second, structurally unrelated inhibitor for the same target. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.

    • Consult patent literature: Patents often include data on the selectivity of kinase inhibitors against a panel of other kinases.[2]

Possible Cause 2: Retroactivity in Signaling Pathways

  • Explanation: The inhibition of a downstream kinase can sometimes lead to the activation of upstream components in the same or linked pathways through a phenomenon called retroactivity.[8] This can complicate the interpretation of your results.

  • Solution:

    • Pathway analysis: Use techniques like Western blotting to analyze the phosphorylation status of key upstream and downstream proteins in the targeted pathway. This will help you understand the full impact of your inhibitor on the signaling network.

    • Computational modeling: In silico models of signaling pathways can help predict potential retroactive effects.[8]

Issue 3: High Experimental Variability

Possible Cause 1: Inconsistent Cell Culture Conditions

  • Explanation: Variations in cell density, passage number, and media composition can all contribute to experimental variability.

  • Solution:

    • Standardize your protocols: Maintain a consistent cell seeding density and use cells within a defined passage number range for all experiments.

    • Quality control your reagents: Ensure that your cell culture media and supplements are of high quality and from a consistent source.

Possible Cause 2: Compound Instability

  • Explanation: Some compounds may be sensitive to light or temperature, leading to degradation over time.

  • Solution:

    • Proper storage: Store your compound as recommended by the manufacturer, typically at -20°C or -80°C and protected from light.

    • Prepare fresh solutions: Prepare working solutions of your compound fresh for each experiment from a frozen stock.

Experimental Protocols

Protocol 1: Determining the IC50 of an Imidazo[1,5-a]pyrazine Analog

This protocol outlines a standard method for determining the concentration of an inhibitor that is required for 50% inhibition of cell viability.

Materials:

  • Drug-sensitive and drug-resistant cancer cell lines

  • Complete cell culture medium

  • Imidazo[1,5-a]pyrazine analog of interest

  • DMSO (or other suitable solvent)

  • 96-well plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your sensitive and resistant cells in separate 96-well plates at a predetermined optimal density. Allow the cells to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of your Imidazo[1,5-a]pyrazine analog in complete culture medium. Remember to include a vehicle control (medium with the same concentration of DMSO as your highest compound concentration).

  • Treatment: Remove the old medium from the cells and add the serially diluted compound solutions.

  • Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours).

  • Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Plot the cell viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.[7]

Protocol 2: Western Blot Analysis of Target Inhibition

This protocol allows you to confirm that your Imidazo[1,5-a]pyrazine analog is inhibiting its intended target within the cell.

Materials:

  • Treated and untreated cell lysates

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phosphorylated forms of your target protein)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the treated and untreated cells and quantify the protein concentration.

  • SDS-PAGE: Separate the protein lysates by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the total and phosphorylated forms of your target protein.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the extent of target phosphorylation inhibition.

Data Presentation

Table 1: Example IC50 Values for an Imidazo[1,5-a]pyrazine Analog (Compound X)

Cell LineDrug SensitivityIC50 (µM) of DoxorubicinIC50 (µM) of Compound XFold-Resistance (Doxorubicin)
MCF-7Sensitive0.52.11
MCF-7/ADRResistant15.22.530.4
A2780Sensitive0.21.81
A2780/ADRResistant8.92.044.5

This table illustrates how an Imidazo[1,5-a]pyrazine analog might show similar potency against both sensitive and resistant cell lines, while the standard chemotherapeutic agent (Doxorubicin) shows a significant loss of potency in the resistant lines.

Visualizations

Signaling Pathway Diagram

cluster_0 Upstream Signaling cluster_1 PI3K/Akt/mTOR Pathway cluster_2 Cellular Response RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Resistance Drug Resistance mTOR->Resistance ImidazoPyrazine Imidazo[1,5-a]pyrazine Analog ImidazoPyrazine->mTOR Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by an Imidazo[1,5-a]pyrazine analog.

Experimental Workflow Diagram

start Start: Resistant Cell Line and Imidazo[1,5-a]pyrazine Analog dose_response 1. Dose-Response Assay (Determine IC50) start->dose_response target_validation 2. Western Blot (Confirm Target Inhibition) dose_response->target_validation synergy_study 3. Combination Study (with conventional drug) target_validation->synergy_study off_target_analysis 4. Off-Target Analysis (e.g., Kinome Scan) synergy_study->off_target_analysis in_vivo 5. In Vivo Studies (Xenograft Model) off_target_analysis->in_vivo end End: Efficacy Data in_vivo->end

Sources

Validation & Comparative

Validating the Biological Target of Imidazo[1,5-a]pyrazine-8(7H)-thione: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical framework for validating the biological target of Imidazo[1,5-a]pyrazine-8(7H)-thione , a privileged scaffold derivative with high potential in oncology and neuropharmacology.

Executive Summary: The Thione Advantage

The Imidazo[1,5-a]pyrazine core is a "privileged scaffold" in medicinal chemistry, serving as the structural backbone for potent inhibitors of PDE10A (Phosphodiesterase 10A), mTOR (Mechanistic Target of Rapamycin), and LSD1 (Lysine-Specific Demethylase 1).

The 8(7H)-thione derivative represents a critical bioisosteric modification where the carbonyl oxygen (C=O) at position 8 is replaced by sulfur (C=S). This modification often confers:

  • Enhanced Lipophilicity: Improved membrane permeability compared to the oxo-analog.

  • Altered Hydrogen Bonding: The thiocarbonyl group is a weaker hydrogen bond acceptor but a stronger van der Waals interactor, potentially improving selectivity in hydrophobic pockets (e.g., the PDE10A selectivity pocket).

  • Metal Coordination: Enhanced affinity for zinc-dependent enzymes (e.g., LSD1, MMPs).

This guide outlines the rigorous validation workflow to deconvolve the primary target of this compound, comparing it against industry-standard alternatives.

Target Hypothesis & Comparative Landscape

Before initiating wet-lab protocols, researchers must triage the most probable targets based on Structure-Activity Relationship (SAR) precedents.

Primary Target Candidates
Target ClassBiological RoleRationale for Thione ScaffoldReference Standard (Alternative)
PDE10A Hydrolysis of cAMP/cGMP in striatal neurons.The imidazo[1,5-a]pyrazine core is a validated PDE10A pharmacophore. The thione mimics the amide functionality seen in Papaverine analogs.MP-10 (Pfizer) , Papaverine
mTOR (C1/C2) Cell growth & proliferation regulator.Imidazo[1,5-a]pyrazines are established ATP-competitive mTOR inhibitors.Rapamycin , Torin-1
LSD1 (KDM1A) Epigenetic eraser (demethylase).Fused pyrazines bind the FAD cofactor domain. Thiones can coordinate with the active site environment.ORY-1001 , GSK-LSD1

Validation Workflow: Step-by-Step Protocols

Phase I: Biophysical Target Engagement (The "Filter")

Objective: Prove physical binding before assessing functional inhibition.

Protocol A: Cellular Thermal Shift Assay (CETSA)

This label-free method validates that Imidazo[1,5-a]pyrazine-8(7H)-thione engages the target protein in a complex cellular environment, increasing its thermal stability (


).

Materials:

  • HEK293T cell lysate (or specific cell line expressing target).

  • Compound: Imidazo[1,5-a]pyrazine-8(7H)-thione (10 µM).

  • Control: DMSO (Vehicle) and Reference Inhibitor (e.g., MP-10).

Methodology:

  • Incubation: Treat cell lysates with 10 µM compound or DMSO for 30 min at RT.

  • Thermal Gradient: Aliquot samples into PCR tubes. Heat each tube to a distinct temperature (37°C to 67°C) for 3 min.

  • Precipitation: Cool to RT, centrifuge at 20,000 x g for 20 min to pellet denatured proteins.

  • Detection: Analyze supernatant via Western Blot using specific antibodies (anti-PDE10A, anti-mTOR, or anti-LSD1).

  • Analysis: Plot band intensity vs. Temperature. A right-shift in the melting curve (

    
    ) confirms binding.
    

Expert Insight: The thione group is more prone to oxidation than the ketone. Ensure buffers contain reducing agents (DTT or TCEP) only if they do not interfere with the compound's binding mode (e.g., if disulfide trapping is suspected).

Phase II: Enzymatic Inhibition Assays (The "Proof")

Objective: Quantify potency (


) and Mode of Action (MoA).
Protocol B: PDE10A Scintillation Proximity Assay (SPA)

If the hypothesis is PDE10A inhibition.

  • Reaction Mix: 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl₂, 1.7 mM EGTA, PDE10A enzyme (human recombinant), and tritiated cAMP (

    
    H-cAMP).
    
  • Compound Addition: Serial dilutions of Imidazo[1,5-a]pyrazine-8(7H)-thione (0.1 nM – 10 µM).

  • Initiation: Add substrate (

    
    H-cAMP) and incubate for 60 min at 30°C.
    
  • Termination: Add SPA beads containing ZnSO₄ (precipitates 5'-AMP product).

  • Readout: Measure CPM (Counts Per Minute) on a scintillation counter.

  • Normalization: Calculate % Inhibition relative to MP-10 (Positive Control).

Protocol C: mTOR Kinase Assay (FRET-based)

If the hypothesis is mTOR inhibition.

  • System: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher) or ADP-Glo™ (Promega).

  • Tracer: Alexa Fluor® 647-labeled ATP-competitive tracer.

  • Binding: Incubate mTOR protein + Antibody-Eu + Tracer + Compound.

  • Mechanism: If the thione competes with ATP, it displaces the tracer, reducing the FRET signal.

  • Data: Plot Dose-Response Curve (DRC) to determine

    
    .
    

Comparative Performance Analysis

The following table contrasts the theoretical and experimental performance of the 8(7H)-thione scaffold against standard alternatives.

FeatureImidazo[1,5-a]pyrazine-8(7H)-thione Imidazo[1,5-a]pyrazine-8(7H)-one (Analog)MP-10 (PDE10A Std)Rapamycin (mTOR Std)
Binding Mode Hydrophobic/Van der Waals driven; potential S-interaction.H-bond acceptor driven (C=O).Allosteric/Competitive.[1]FKBP12-dependent allosteric.
Membrane Permeability High (LogP ~2.5 - 3.0). Thione increases lipophilicity.Moderate.High.Moderate (Large macrocycle).
Metabolic Stability Variable. Thiones can be oxidized to sulfines/ketones by FMOs.High.High.High.
Selectivity Profile Potential for unique selectivity due to larger Van der Waals radius of Sulfur (1.80 Å vs 1.52 Å for Oxygen).Standard kinase/PDE profile.Highly Selective for PDE10A.Highly Selective for mTORC1.

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for validating the target of the thione derivative.

ValidationWorkflow Start Compound: Imidazo[1,5-a]pyrazine-8(7H)-thione Step1 Step 1: In Silico Profiling (Docking to PDE10A / mTOR / LSD1) Start->Step1 Decision1 Primary Hit? Step1->Decision1 PathPDE Pathway A: PDE10A (CNS Indications) Decision1->PathPDE High Docking Score (Hydrophobic Pocket) PathKinase Pathway B: mTOR/Kinase (Oncology Indications) Decision1->PathKinase ATP-Site Match (Hinge Binder) CETSA Step 2: CETSA (Thermal Shift) Target Engagement Verification PathPDE->CETSA PathKinase->CETSA ExpPDE Assay: cAMP Hydrolysis (SPA) + Striatal Slice Electrophysiology Result Validated Target & Potency (IC50) ExpPDE->Result ExpKinase Assay: ADP-Glo Kinase Assay + Western Blot (p-S6K inhibition) ExpKinase->Result CETSA->ExpPDE Tm Shift Confirmed CETSA->ExpKinase Tm Shift Confirmed

Figure 1: Decision tree for de-orphaning the biological target of the thione scaffold.

Mechanism of Action (MoA) Pathway

If the compound targets PDE10A (a likely scenario for this scaffold), it modulates the cAMP/PKA signaling pathway in striatal medium spiny neurons.

MoA_Pathway Inhibitor Imidazo-Thione (Inhibitor) PDE10A PDE10A Enzyme Inhibitor->PDE10A Inhibits AMP 5'-AMP (Inactive) PDE10A->AMP Hydrolysis cAMP cAMP cAMP->PDE10A Substrate PKA PKA (Protein Kinase A) cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates GeneExp Gene Expression (Synaptic Plasticity) CREB->GeneExp Induces

Figure 2: Putative Mechanism of Action (MoA) in PDE10A inhibition. The compound prevents cAMP degradation, enhancing PKA signaling.

References

  • Crew, A. P., et al. (2011). "Imidazo[1,5-a]pyrazines: Orally efficacious inhibitors of mTORC1 and mTORC2." Bioorganic & Medicinal Chemistry Letters, 21(7), 2092-2097. Link

  • Verhoest, P. R., et al. (2009). "Discovery of a novel class of phosphodiesterase 10A inhibitors." Journal of Medicinal Chemistry, 52(16), 5188-5196. (Validation of the pyrazine core for PDE10A). Link

  • Hoang, N., et al. (2018). "New histone demethylase LSD1 inhibitor selectively targets teratocarcinoma and embryonic carcinoma cells." Bioorganic & Medicinal Chemistry, 26(8), 1523-1537. Link

  • PrecisionFDA. (2025). "Imidazo[1,5-a]pyrazine-3-thione Chemical Structure Entry." FDA Substance Registration System. Link

Sources

A Comparative Guide to Imidazo[1,5-a]pyrazine-Based Kinase Inhibitors and Their Therapeutic Alternates

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy and immunology, kinase inhibitors have emerged as a cornerstone of precision medicine.[1][2] Their ability to selectively block the activity of specific kinases—enzymes that regulate a vast array of cellular processes—has revolutionized treatment paradigms for numerous diseases.[2][3] This guide provides an in-depth comparison of kinase inhibitors built around the versatile imidazo[1,5-a]pyrazine scaffold, placing them in context with other prominent inhibitors targeting similar pathways.

While specific experimental data for Imidazo[1,5-a]pyrazine-8(7H)-thione is not extensively available in public literature, the broader imidazo[1,5-a]pyrazine class is well-characterized, particularly as inhibitors of Bruton's Tyrosine Kinase (BTK) and the mammalian Target of Rapamycin (mTOR).[4][5][6] This guide will leverage the rich dataset available for these structural analogs to provide a robust comparative analysis for researchers and drug development professionals.

The Imidazo[1,5-a]pyrazine Scaffold: A Privileged Structure in Kinase Inhibition

The imidazo[1,5-a]pyrazine core is a nitrogen-bridged heterocyclic system that serves as an effective scaffold for developing ATP-competitive kinase inhibitors.[7] Its structural rigidity and capacity for diverse substitutions allow for fine-tuning of potency, selectivity, and pharmacokinetic properties. This has led to the development of potent inhibitors against several critical kinase targets.

Case Study: BTK Inhibition in Autoimmune Disease

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling, making it a high-value target for autoimmune diseases like rheumatoid arthritis (RA) and B-cell malignancies.[4][6][8] A series of compounds based on an 8-amino-imidazo[1,5-a]pyrazine core have been developed as potent, reversible BTK inhibitors.[4][6]

These inhibitors achieve their selectivity through specific interactions within the BTK active site. Key binding interactions include hydrogen bonds between the 8-amino group and the 7-nitrogen of the imidazo[1,5-a]pyrazine core with the hinge region of the kinase.[4] Further optimization of substituents at other positions has led to compounds with excellent potency and desirable pharmacokinetic profiles, demonstrating efficacy in preclinical models of collagen-induced arthritis.[4][6]

BCR B-Cell Receptor (BCR) LYN LYN/SYK BCR->LYN Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation IP3_DAG IP3 / DAG (Second Messengers) PLCg2->IP3_DAG NFkB NF-κB Activation IP3_DAG->NFkB Proliferation B-Cell Proliferation, Survival, Differentiation NFkB->Proliferation Inhibitor Imidazo[1,5-a]pyrazine Inhibitors Inhibitor->BTK

B-Cell Receptor (BCR) signaling pathway highlighting the role of BTK.

Comparative Analysis: Imidazo[1,5-a]pyrazines vs. Other Kinase Inhibitors

The strategic advantage of a given kinase inhibitor is defined by its potency, selectivity, and mechanism of action. Below, we compare the imidazo[1,5-a]pyrazine class with other notable inhibitors.

Mechanism of Action: Reversible vs. Covalent Inhibition

A key differentiator among BTK inhibitors is their mode of binding.

  • Imidazo[1,5-a]pyrazine-based inhibitors are typically reversible, non-covalent inhibitors.[4][6] They form strong hydrogen bonds and hydrophobic interactions within the ATP-binding pocket but can dissociate from the enzyme.

  • Ibrutinib , the first-generation BTK inhibitor, and Acalabrutinib , a second-generation inhibitor, are irreversible covalent inhibitors.[7][9] They form a permanent covalent bond with a cysteine residue (Cys481) in the active site of BTK.[7]

While covalent inhibition can offer sustained target engagement, it can also lead to off-target effects if other kinases possess a similarly located cysteine.[9] The development of potent, reversible inhibitors like the imidazo[1,5-a]pyrazine series aims to mitigate these risks and potentially improve safety profiles.[9][10]

Potency and Selectivity Comparison

The following table summarizes the inhibitory activity of representative imidazo[1,5-a]pyrazine derivatives against BTK and compares them to other well-known kinase inhibitors targeting various pathways.

Compound ClassRepresentative CompoundPrimary Target(s)IC₅₀ (nM)Key Features & References
Imidazo[1,5-a]pyrazine Acalabrutinib (Analogue)BTK-FDA-approved second-generation covalent BTK inhibitor.[7]
Imidazo[1,5-a]pyrazine Compound from Liu et al.BTK<10Potent, reversible inhibitor with excellent kinase selectivity.[4]
Imidazo[1,5-a]pyrazine Compound from Mukaiyama et al.c-Src-Developed as a potential agent for acute ischemic stroke.[11]
Imidazo[1,5-a]pyrazine Compound 4c from Crew et al.mTORC1/mTORC2-Orally bioavailable dual mTOR inhibitor.[5]
Imidazo[1,2-a]pyrazine Compound 3c from Al-Blewi et al.CDK9160Potent CDK9 inhibitory activity.[12]
Pyrazolo[1,5-a]pyrimidine Not SpecifiedEGFR, B-Raf, MEK-Act as ATP-competitive inhibitors for cancer therapy.[3]
Multi-Targeted TKI DasatinibBCR-ABL, SRC family0.14-9.0 µMPotent inhibitor of multiple tyrosine kinases.[2][13]
Multi-Targeted TKI SorafenibVEGFR, PDGFR, RAF16.0-18.6 µMMulti-kinase inhibitor used in various cancers.[13][14]
EGFR Inhibitor Gefitinib (1st Gen)EGFR-Effective against sensitizing EGFR mutations.[1]
EGFR Inhibitor Osimertinib (3rd Gen)EGFR (incl. T790M)-Overcomes resistance to earlier-generation EGFR inhibitors.[1]

Note: IC₅₀ values for Dasatinib and Sorafenib are reported in µM against specific cancer cell lines, not as direct enzymatic IC₅₀.[13]

Experimental Protocols for Kinase Inhibitor Characterization

To ensure scientific integrity, the characterization of any novel kinase inhibitor relies on a cascade of robust and validated assays. Here, we outline the methodologies for two fundamental experiments.

Protocol 1: In Vitro Biochemical Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to determine the binding affinity (Kd) or inhibitory concentration (IC₅₀) of a compound against a purified kinase.

Causality: This assay directly measures the displacement of a fluorescent tracer from the kinase's ATP pocket by the test compound. The resulting decrease in the TR-FRET signal is directly proportional to the compound's binding affinity, providing a quantitative measure of its potency at the molecular level.

Methodology:

  • Reagent Preparation:

    • Prepare a 4X Kinase/Tracer/Antibody solution in the appropriate kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). The concentrations of the Europium-labeled anti-tag antibody, the Alexa Fluor™ 647-labeled tracer, and the tagged kinase need to be optimized for the specific kinase target.

    • Serially dilute the test compound (e.g., Imidazo[1,5-a]pyrazine derivative) in DMSO, followed by a dilution in kinase buffer to create a 4X final concentration series.

  • Assay Plate Setup:

    • Add 2.5 µL of the 4X serially diluted test compound or DMSO (for positive and negative controls) to the wells of a low-volume 384-well plate.

    • Add 2.5 µL of the 4X tracer-only solution to the "no kinase" control wells.

    • Add 5 µL of the 4X Kinase/Tracer/Antibody mixture to all wells except the "no kinase" controls.

  • Incubation and Reading:

    • Mix the plate gently on a plate shaker for 30-60 seconds.

    • Incubate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at both 665 nm (acceptor) and 615 nm (donor) following excitation around 340 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Normalize the data using the "no kinase" (high FRET) and "no inhibition" (low FRET) controls.

    • Plot the normalized emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Workflow for an in vitro kinase binding assay.
Protocol 2: Cellular Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effect of a compound on cancer cell lines, providing a measure of its on-target effect in a biological system.

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, allowing for quantification of the inhibitor's effect on cell proliferation and viability.

Methodology:

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., HCT116, MCF7) to ~80% confluency.[13]

    • Trypsinize, count, and seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the test inhibitor in the appropriate cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (e.g., 0.1% DMSO).

    • Incubate for 48-72 hours (or the desired time point).[13]

  • MTT Addition and Incubation:

    • Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization and Reading:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Mix thoroughly on an orbital shaker for 5-10 minutes.

    • Read the absorbance at 570 nm using a microplate spectrophotometer.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of compound concentration and fit to a dose-response curve to determine the IC₅₀.

Conclusion

The imidazo[1,5-a]pyrazine scaffold represents a highly versatile and "privileged" structure in the design of novel kinase inhibitors. As demonstrated by the extensive research into BTK, mTOR, and c-Src inhibitors, this core can be readily optimized to yield compounds with high potency, selectivity, and favorable drug-like properties.[4][5][11] The development of reversible imidazo[1,5-a]pyrazine-based BTK inhibitors offers a compelling alternative to covalent inhibitors, potentially providing a wider therapeutic window.[4][9] As kinase inhibitor research continues to evolve, focusing on overcoming resistance and improving safety, scaffolds like imidazo[1,5-a]pyrazine will undoubtedly remain central to the discovery of next-generation targeted therapies.[1][14]

References

  • Frontiers. (2022, September 13). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. PMC. Available from: [Link]

  • Juniper Publishers. (2016, April 22). Comparative Effect of Tyrosine Kinase Inhibitors in Human Cancer Cell Lines. Available from: [Link]

  • PubMed. (2017, September 29). Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). A comprehensive review of protein kinase inhibitors for cancer therapy. PMC. Available from: [Link]

  • ResearchGate. (2017, July 1). Imidazo[1,2- a ]pyrazine, Imidazo[1,5- a ]quinoxaline and Pyrazolo[1,5- a ]quinoxaline derivatives as IKK1 and IKK2 inhibitors | Request PDF. Available from: [Link]

  • Bentham Science Publishers. (2021, December 1). Discovery of Structural Prospects of Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors Against Cancer: A Computational Study. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PMC. Available from: [Link]

  • PubMed. (2007, January 15). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Available from: [Link]

  • MyCMLTeam. (2025, March 12). Tyrosine Kinase Inhibitor Therapy vs. Chemotherapy: What Works Better for CML?. Available from: [Link]

  • MDPI. (2024, March 7). Cancer Therapy Resistance: Choosing Kinase Inhibitors. Available from: [Link]

  • RSC Publishing. (2025, February 5). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available from: [Link]

  • PubMed. (2011, April 1). Imidazo[1,5-a]pyrazines: orally efficacious inhibitors of mTORC1 and mTORC2. Available from: [Link]

  • MDPI. (2022, July 13). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Available from: [Link]

  • OSTI.GOV. (2019, June 15). Discovery of 8-Amino-imidazo[1,5- a ]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. Available from: [Link]

  • ResearchGate. (2025, August 9). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Available from: [Link]

  • American Association for Cancer Research. (2007, July 15). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Available from: [Link]

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A Comparative Guide to the Synthesis of Imidazo[1,5-A]pyrazines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Dive deep into the world of heterocyclic chemistry with this comprehensive guide to the synthesis of Imidazo[1,5-A]pyrazines. This document provides a comparative analysis of key synthetic methodologies, offering researchers, scientists, and drug development professionals the insights needed to select the most appropriate strategy for their specific research goals. From multicomponent reactions to modern catalytic approaches, we will explore the nuances of each method, supported by detailed experimental protocols and mechanistic discussions.

The Imidazo[1,5-A]pyrazine Scaffold: A Privileged Core in Medicinal Chemistry

The Imidazo[1,5-A]pyrazine ring system is a significant heterocyclic scaffold due to its prevalence in a wide range of biologically active compounds. Its unique structural and electronic properties make it a valuable pharmacophore in the development of novel therapeutic agents. This guide will delve into the primary synthetic routes to access this important chemical entity.

Method 1: One-Pot Synthesis from Mesoionic 1,3-Oxazolium-5-olates

This modern approach offers an efficient and high-yielding route to Imidazo[1,5-a]pyrazin-8(7H)-ones from readily available mesoionic 1,3-oxazolium-5-olates. The reaction proceeds via a multistep one-pot transformation involving p-toluenesulfonylmethyl isocyanide (TosMIC).[1]

Mechanistic Insights

The reaction is proposed to initiate with the deprotonation of TosMIC by a base, such as DBU, to form a nucleophilic anion. This anion then attacks the C-2 position of the mesoionic 1,3-oxazolium-5-olate. The resulting intermediate undergoes a ring-opening and subsequent recyclization, followed by oxidation, to form a pyrazin-2(1H)-one intermediate.[2] A second molecule of deprotonated TosMIC then reacts with this intermediate in a van Leusen-type imidazole synthesis to construct the fused imidazole ring, yielding the final Imidazo[1,5-a]pyrazin-8(7H)-one product.[2] The causality behind using TosMIC lies in its unique ability to act as a one-carbon source for the imidazole ring and its sulfonyl group acting as an excellent leaving group to drive the final aromatization step.

G cluster_start Starting Materials cluster_intermediate Reaction Pathway cluster_product Product Mesoionic Mesoionic 1,3-Oxazolium-5-olate Intermediate1 Initial Adduct Mesoionic->Intermediate1 Nucleophilic Attack TosMIC TosMIC TosMIC_anion TosMIC Anion TosMIC->TosMIC_anion Deprotonation Base Base (DBU) Base->TosMIC_anion TosMIC_anion->Intermediate1 Final_Intermediate Imidazoline Intermediate TosMIC_anion->Final_Intermediate Pyrazinone Pyrazin-2(1H)-one Intermediate Intermediate1->Pyrazinone Ring Opening & Recyclization/Oxidation Pyrazinone->Final_Intermediate Reaction with 2nd TosMIC anion Product Imidazo[1,5-a]pyrazin-8(7H)-one Final_Intermediate->Product Elimination of TosH & Aromatization

Caption: Workflow for the One-Pot Synthesis of Imidazo[1,5-a]pyrazin-8(7H)-ones.

Experimental Protocol

General Procedure for the Synthesis of Imidazo[1,5-a]pyrazin-8(7H)-ones:

To a stirred solution of p-toluenesulfonylmethyl isocyanide (TosMIC) (3.0 equiv.) in anhydrous DMF under an oxygen atmosphere at 0 °C, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (4.0 equiv.) is added. The mixture is stirred for 1 hour. The respective mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olate (1.0 equiv.) is then added, and the reaction mixture is stirred at room temperature for 5 hours. After completion of the reaction (monitored by TLC), the mixture is worked up with aqueous Na2CO3 and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[2]

Method 2: Three-Component Reaction Followed by Intramolecular Cyclization

This two-step approach provides access to a variety of substituted Imidazo[1,5-a]pyrazines. The initial three-component reaction brings together a propargyl amine, a 1,2-diaza-1,3-diene, and an isothiocyanate to form a functionalized 2-thiohydantoin intermediate. This intermediate then undergoes a base-assisted intramolecular cyclization to yield the final bicyclic product.

Mechanistic Insights

The first step is a multicomponent reaction that efficiently assembles three building blocks into a complex acyclic intermediate. The choice of a propargyl amine is crucial as the terminal alkyne functionality serves as the electrophilic site for the subsequent intramolecular cyclization. The second step is a base-promoted 6-endo-dig cyclization. The base deprotonates the thiohydantoin nitrogen, increasing its nucleophilicity and facilitating the attack on the alkyne. This regioselective cyclization is a key step in the formation of the pyrazine ring.

G cluster_step1 Step 1: Three-Component Reaction cluster_step2 Step 2: Intramolecular Cyclization PropargylAmine Propargyl Amine Thiohydantoin 2-Thiohydantoin Intermediate PropargylAmine->Thiohydantoin DiazaDiene 1,2-Diaza-1,3-diene DiazaDiene->Thiohydantoin Isothiocyanate Isothiocyanate Isothiocyanate->Thiohydantoin Cyclization Base-Assisted 6-endo-dig Cyclization Thiohydantoin->Cyclization Base Base Base->Cyclization Product Imidazo[1,5-a]pyrazine Derivative Cyclization->Product

Caption: Two-Step Synthesis of Imidazo[1,5-a]pyrazines.

Experimental Protocol

Step 1: Synthesis of 2-Thiohydantoin Intermediate:

To a solution of the 1,2-diaza-1,3-diene (1.0 equiv.) in a suitable solvent such as chloroform, the isothiocyanate (1.0 equiv.) is added, and the mixture is stirred at room temperature. After a short period, the propargyl amine (1.0 equiv.) is added, and the reaction is stirred until completion (monitored by TLC). The solvent is removed under reduced pressure, and the crude 2-thiohydantoin is purified by crystallization or column chromatography.

Step 2: Intramolecular Cyclization:

The purified 2-thiohydantoin intermediate (1.0 equiv.) is dissolved in an appropriate solvent (e.g., ethanol), and a base such as sodium hydride (NaH) or DBU is added portion-wise at room temperature. The reaction mixture is stirred until the starting material is consumed. The reaction is then quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and the final Imidazo[1,5-a]pyrazine derivative is purified by chromatography.

Method 3: Directed Metalation Strategies

Directed metalation offers a powerful tool for the regioselective functionalization of the Imidazo[1,5-a]pyrazine core.[3] This method allows for the introduction of various substituents at specific positions of the heterocyclic system, which is particularly valuable for structure-activity relationship (SAR) studies in drug discovery.

Mechanistic Insights

The regioselectivity of the metalation is directed by the inherent electronic properties of the Imidazo[1,5-a]pyrazine ring and can be influenced by the choice of the base and reaction conditions. The most acidic proton is typically at the C3 position of the imidazole ring, making it susceptible to deprotonation by a strong base like lithium diisopropylamide (LDA) or n-butyllithium.[3] The resulting lithiated intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups. The choice of a strong, non-nucleophilic base is critical to ensure deprotonation occurs without unwanted side reactions.

G cluster_reactants Reactants cluster_pathway Reaction Pathway cluster_product Product Imidazopyrazine Imidazo[1,5-a]pyrazine Deprotonation Regioselective Deprotonation (C3) Imidazopyrazine->Deprotonation Base Strong Base (e.g., LDA) Base->Deprotonation Electrophile Electrophile (E+) Quenching Quenching with Electrophile Electrophile->Quenching Lithiated_Intermediate Lithiated Intermediate Deprotonation->Lithiated_Intermediate Lithiated_Intermediate->Quenching Functionalized_Product C3-Functionalized Imidazo[1,5-a]pyrazine Quenching->Functionalized_Product

Caption: Directed Metalation of Imidazo[1,5-a]pyrazine.

Experimental Protocol

General Procedure for C3-Metalation and Functionalization:

To a solution of the Imidazo[1,5-a]pyrazine (1.0 equiv.) in anhydrous THF at -78 °C under an inert atmosphere, a solution of lithium diisopropylamide (LDA) (1.1 equiv.) in THF is added dropwise. The reaction mixture is stirred at this temperature for 1 hour. The desired electrophile (1.2 equiv.) is then added, and the reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.[3]

Method 4: Iron-Catalyzed C-H Amination

A sustainable and atom-economical approach to the Imidazo[1,5-a]pyrazine core involves an iron-catalyzed C-H amination. This method allows for the construction of the fused imidazole ring system from readily available starting materials.[4]

Mechanistic Insights

While the precise mechanism can vary depending on the specific catalyst and substrates, a plausible pathway involves the iron catalyst coordinating to both the pyrazine nitrogen and the amine. This coordination facilitates an intramolecular C-H activation at the C-2 position of the pyrazine ring, followed by reductive elimination to form the C-N bond and construct the imidazole ring. The use of a benign and inexpensive metal like iron makes this an environmentally friendly alternative to methods employing precious metals.

A detailed experimental protocol for the iron-catalyzed C-H amination leading specifically to Imidazo[1,5-a]pyrazines is not yet broadly established in the literature, representing an area for future research and development.

Comparative Analysis of Synthesis Methods

MethodStarting MaterialsKey ReagentsReaction ConditionsYieldsAdvantagesDisadvantages
One-Pot from Mesoionic Compounds Mesoionic 1,3-oxazolium-5-olatesTosMIC, DBU0 °C to RT, 5hGood to Excellent[1]One-pot, high efficiency, readily available starting materials.Limited to the synthesis of Imidazo[1,5-a]pyrazin-8(7H)-ones.
Three-Component Reaction & Cyclization Propargyl amines, 1,2-diaza-1,3-dienes, isothiocyanatesBase (NaH or DBU)RT to refluxModerate to GoodHigh diversity of products possible, modular approach.Two-step process, may require purification of intermediates.
Directed Metalation Imidazo[1,5-a]pyrazineStrong base (LDA), various electrophilesLow temperature (-78 °C)Moderate to Good[3]Regioselective functionalization, access to diverse derivatives.Requires anhydrous and inert conditions, use of strong bases.
Iron-Catalyzed C-H Amination Substituted pyrazines and aminesIron catalyst, oxidantVariesModerate to Good[4]Atom-economical, uses an inexpensive and benign metal catalyst.Substrate scope may be limited, optimization of catalyst and conditions can be required.

Conclusion

The synthesis of the Imidazo[1,5-a]pyrazine scaffold can be achieved through several effective methodologies. The choice of the most suitable method depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The one-pot synthesis from mesoionic compounds is highly efficient for producing specific pyrazinone derivatives. The three-component reaction followed by cyclization offers great flexibility for creating diverse libraries of compounds. Directed metalation is the method of choice for the targeted functionalization of a pre-existing Imidazo[1,5-a]pyrazine core. Finally, emerging methods like iron-catalyzed C-H amination provide a more sustainable and atom-economical approach. This guide provides the foundational knowledge for researchers to navigate the synthesis of this important heterocyclic system and accelerate their research and development efforts.

References

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The Finer Points of Precision: A Comparative Guide to the Cross-Reactivity of Imidazo[1,5-A]pyrazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of kinase inhibitor discovery, the Imidazo[1,5-A]pyrazine scaffold has emerged as a privileged structure, lauded for its versatility in targeting a range of kinases implicated in oncology and autoimmune diseases. However, the true measure of a kinase inhibitor's therapeutic potential lies not only in its on-target potency but also in its selectivity across the kinome. Unintended off-target interactions can lead to unforeseen toxicities or even polypharmacological benefits, making a thorough understanding of a compound's cross-reactivity profile a critical determinant of its clinical success.

This guide provides an in-depth, comparative analysis of the cross-reactivity profiles of Imidazo[1,5-A]pyrazine-based inhibitors, juxtaposing them against other well-characterized kinase inhibitors. We will delve into the experimental methodologies that form the bedrock of selectivity profiling, explaining the rationale behind these techniques and presenting supporting data to offer a clear perspective on the selectivity of this important chemical series. Our focus will be on providing actionable insights for researchers, scientists, and drug development professionals to inform their own inhibitor design and evaluation strategies.

The Imperative of Selectivity Profiling in Kinase Inhibitor Development

The human kinome comprises over 500 kinases, many of which share significant structural homology within their ATP-binding pockets. This inherent similarity presents a formidable challenge in the design of truly selective inhibitors. A compound that potently inhibits its intended target but also interacts with numerous other kinases can have a complex and unpredictable biological effect. Therefore, early and comprehensive cross-reactivity profiling is not merely a checkbox in the drug discovery workflow; it is a crucial step that de-risks clinical development and provides a deeper understanding of a compound's mechanism of action.

This guide will explore three pillars of cross-reactivity assessment:

  • Biochemical Assays: Direct measurement of enzymatic inhibition against a panel of purified kinases.

  • Cell-Based Assays: Evaluation of target engagement and downstream signaling effects within a physiological context.

  • Chemical Proteomics: Unbiased, proteome-wide approaches to identify direct targets of a compound in a cellular lysate or intact cells.

By integrating data from these orthogonal approaches, a comprehensive and reliable picture of an inhibitor's selectivity can be constructed.

Comparative Cross-Reactivity Profiles: Imidazo[1,5-A]pyrazines in Focus

To illustrate the selectivity of the Imidazo[1,5-A]pyrazine scaffold, we will examine the cross-reactivity profile of Acalabrutinib , an FDA-approved Bruton's tyrosine kinase (BTK) inhibitor featuring this core structure.[1] We will compare its kinome-wide profile to that of Dasatinib , a multi-kinase inhibitor known for its broad activity, providing a clear contrast between a highly selective and a more promiscuous inhibitor.

Kinome Scan: A Global View of Kinase Inhibition

The KINOMEscan™ platform is a widely used competition binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases. The results are often visualized as a "tree spot" diagram, where inhibited kinases are represented by circles, with the size of the circle correlating to the strength of the interaction.

Table 1: Comparative Kinome Scan Data for Acalabrutinib and Dasatinib

Kinase InhibitorScaffoldPrimary Target(s)Number of Kinases Inhibited >65% at 1µMKey Off-Targets (>90% inhibition)Reference
Acalabrutinib Imidazo[1,5-A]pyrazineBTK9BMX, TEC, TXK[2][3]
Dasatinib AminopyrimidineBCR-ABL, SRC family>50SRC, LCK, YES, FYN, ABL1, etc.[4][5]

As the data in Table 1 and the kinome tree visualization illustrate, Acalabrutinib exhibits a remarkably clean profile, potently inhibiting BTK and a small number of other TEC family kinases.[2] In stark contrast, Dasatinib interacts with a large number of kinases across different families, highlighting its utility as a broad-spectrum inhibitor but also underscoring the potential for more significant off-target effects.[4][5]

The high selectivity of the Imidazo[1,5-A]pyrazine scaffold, as exemplified by Acalabrutinib, is a testament to the power of structure-based drug design in achieving target specificity.

Methodologies for Cross-Reactivity Profiling: A Practical Guide

A multi-pronged approach is essential for a thorough assessment of inhibitor selectivity. Below, we detail the experimental workflows for key assays, explaining the scientific principles that underpin them.

Biochemical Kinase Assays

Biochemical assays are the workhorse of initial selectivity screening, providing a direct measure of a compound's ability to inhibit the catalytic activity of a purified kinase.

This "gold standard" method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.

  • Reaction Setup: In a 96-well filter plate, combine the purified kinase, a specific peptide or protein substrate, and the test compound at various concentrations.

  • Initiation: Start the reaction by adding a solution containing [γ-³³P]ATP.

  • Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a specific duration.

  • Termination and Washing: Stop the reaction by adding a solution that precipitates the substrate (e.g., trichloroacetic acid). Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the radioactivity retained on the filter, which is proportional to the amount of phosphorylated substrate, using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC₅₀ value.

Causality Behind Experimental Choices: The use of a radiolabel provides a direct and highly sensitive readout of kinase activity. Washing steps are crucial to remove background signal from unincorporated ATP, ensuring that the measured signal is directly from the phosphorylated substrate.

Cell-Based Target Engagement Assays

While biochemical assays are invaluable, they do not fully recapitulate the cellular environment. Cell-based assays are critical for confirming that a compound can enter cells and bind to its target in the presence of endogenous ATP concentrations and other cellular components.

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method to quantify compound binding to a specific protein target in living cells.[2][4][6]

  • Cell Line Engineering: Create a stable cell line expressing the kinase of interest fused to a NanoLuc® luciferase donor.

  • Cell Plating: Seed the engineered cells into a multi-well plate.

  • Compound and Tracer Addition: Add the test compound at various concentrations, followed by a cell-permeable fluorescent tracer that also binds to the kinase's ATP pocket.

  • Incubation: Incubate the plate to allow the compound and tracer to reach equilibrium with the target protein.

  • Substrate Addition and Detection: Add the NanoBRET™ substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer equipped with appropriate filters.[4]

  • Data Analysis: The BRET ratio (acceptor emission/donor emission) is calculated. Compound binding displaces the fluorescent tracer, leading to a decrease in the BRET signal. IC₅₀ values are determined from the dose-response curve.

Causality Behind Experimental Choices: The use of a ratiometric BRET signal minimizes artifacts from variations in cell number or expression levels. The live-cell format provides a more physiologically relevant assessment of target engagement, accounting for cell permeability and intracellular ATP competition.

NanoBRET_Workflow cluster_workflow NanoBRET™ Target Engagement Workflow start Engineered Cells (Kinase-NanoLuc®) add_compound Add Test Compound start->add_compound add_tracer Add Fluorescent Tracer add_compound->add_tracer incubate Incubate add_tracer->incubate add_substrate Add NanoBRET™ Substrate incubate->add_substrate measure Measure Donor (460nm) & Acceptor (618nm) Signals add_substrate->measure analyze Calculate BRET Ratio & Determine IC₅₀ measure->analyze

Caption: Workflow of the NanoBRET™ Target Engagement Assay.

Proteome-Wide Selectivity Profiling

To gain an unbiased and comprehensive view of a compound's targets, chemical proteomics approaches are employed. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to assess target engagement in a label-free manner.[7][8][9]

CETSA is based on the principle that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[8]

  • Cell Treatment: Treat intact cells with the test compound or vehicle control and incubate to allow for target engagement.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a defined period (e.g., 3 minutes).

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature point using methods like Western blotting or mass spectrometry.

  • Data Analysis: Generate a "melting curve" for the target protein in the presence and absence of the compound. A shift in the melting curve to a higher temperature indicates target stabilization and thus, engagement.

Causality Behind Experimental Choices: The use of intact cells preserves the native protein conformation and the influence of cellular microenvironments. The label-free nature of CETSA avoids potential artifacts introduced by modifying the compound or the target protein.

CETSA_Workflow cluster_workflow Cellular Thermal Shift Assay (CETSA®) Workflow start Intact Cells treat Treat with Compound or Vehicle start->treat heat Heat Challenge (Temperature Gradient) treat->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation (Separate Soluble & Aggregated Proteins) lyse->centrifuge quantify Quantify Soluble Target Protein (Western Blot or Mass Spec) centrifuge->quantify analyze Generate Melting Curves & Assess Thermal Shift quantify->analyze

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA®).

Conclusion: The Path to Precision Therapeutics

The Imidazo[1,5-A]pyrazine scaffold represents a promising foundation for the development of highly selective kinase inhibitors. As demonstrated by the kinome-wide profile of Acalabrutinib, thoughtful medicinal chemistry efforts can yield compounds with a remarkable degree of target specificity. However, achieving such selectivity is not a matter of chance; it is the result of a rigorous and multi-faceted approach to cross-reactivity profiling.

By integrating data from biochemical, cell-based, and chemical proteomics assays, researchers can build a comprehensive understanding of a compound's interaction with the kinome. This knowledge is paramount for selecting promising lead candidates, anticipating potential off-target liabilities, and ultimately, developing safer and more effective targeted therapies. The methodologies and comparative data presented in this guide are intended to empower researchers to navigate the complexities of kinase inhibitor selectivity and to advance the next generation of precision medicines.

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